Mrtx-EX185
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H33FN6O2 |
|---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol |
InChI |
InChI=1S/C33H33FN6O2/c1-2-20-6-3-7-21-14-24(41)15-25(27(20)21)29-28(34)30-26(16-35-29)31(39-17-22-8-9-23(18-39)36-22)38-32(37-30)42-19-33-10-4-12-40(33)13-5-11-33/h1,3,6-7,14-16,22-23,36,41H,4-5,8-13,17-19H2/t22-,23+ |
InChI Key |
JFYPNKVDMZEUOJ-ZRZAMGCNSA-N |
Isomeric SMILES |
C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5C[C@H]6CC[C@@H](C5)N6)OCC78CCCN7CCC8)O |
Canonical SMILES |
C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CCC8)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of MRTX-EX185
This technical guide provides a comprehensive overview of the mechanism of action, quantitative biochemical and cellular activity, and key experimental methodologies for MRTX-EX185, a potent inhibitor of KRAS(G12D). The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound is a potent, non-covalent small molecule inhibitor that targets KRAS, with a notable affinity for the G12D mutation.[1][2] Its primary mechanism involves binding to the Switch-II pocket (SII-P) of the KRAS protein.[3][4] A distinguishing feature of this compound is its ability to engage with KRAS regardless of its nucleotide state; it can bind to both the inactive, GDP-loaded form and the active, GTP-loaded form of the protein.[1][3] This dual-state engagement allows for a more thorough suppression of KRAS-driven signaling.
By occupying the Switch-II pocket, this compound disrupts the protein-protein interactions necessary for the activation of downstream signaling pathways.[5] Specifically, it inhibits the interaction between KRAS(G12D) and its effector proteins, such as CRAF.[3] This blockade prevents the phosphorylation cascade of the MAPK/ERK pathway, a critical signaling route for cell proliferation and survival.[1][6] The inhibition of this pathway is evidenced by a significant reduction in the phosphorylation of ERK (p-ERK) in treated cells.[1][3] This targeted action leads to potent anti-proliferative effects in cancer cell lines harboring the KRAS(G12D) mutation, while showing minimal toxicity in non-KRAS-dependent cells.[1][3]
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Binding Affinity of this compound against KRAS Variants
| Target Protein | IC₅₀ (nM) | Description |
| KRAS(G12D) | 90 | Primary target mutation.[1][2][3] |
| KRAS WT | 110 | Wild-type KRAS.[1][2] |
| KRAS(Q61H) | 130 | Another common KRAS mutation.[1][2] |
| KRAS(G13D) | 240 | Another common KRAS mutation.[1][2] |
| KRAS(G12C) | 290 | Cysteine mutant, target of other inhibitors.[1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | KRAS Status | Assay Type | IC₅₀ (nM) | Description |
| SW-1990 | KRAS(G12D) | Cell Proliferation | 70 | Potent anti-proliferative effect in a G12D-driven pancreatic cancer cell line.[1][3] |
| HEK293 | KRAS-independent | Cell Proliferation | Non-toxic | No significant inhibition of proliferation observed.[1][4] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These methods are based on descriptions found in the cited literature.[3][4][5]
3.1 Bioluminescence Resonance Energy Transfer (BRET) for Target Engagement
This assay measures the ability of this compound to bind to KRAS within a live cellular environment.
-
Cell Line Engineering : HEK293 cells are co-transfected with plasmids encoding for KRAS(G12D) fused to a NanoLuciferase (Nluc) donor and a KRAS-binding protein fused to a fluorescent acceptor.
-
Cell Plating : Transfected cells are seeded into 96-well plates and incubated for 24 hours.
-
Compound Treatment : Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and incubated for a specified time (e.g., 2-4 hours).
-
Substrate Addition : The Nluc substrate (e.g., furimazine) is added to each well.
-
Signal Detection : The plate is read on a luminometer capable of detecting both the donor (e.g., 460 nm) and acceptor (e.g., >500 nm) emission wavelengths.
-
Data Analysis : The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio indicates displacement of the fluorescently-tagged binding partner by this compound. IC₅₀ values are determined by plotting the BRET ratio against the compound concentration.
3.2 Cellular Proliferation Assay (CellTiter-Glo®)
This assay quantifies the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Plating : SW-1990 (KRAS G12D) and HEK293 (control) cells are seeded in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Addition : A 10-point serial dilution of this compound (e.g., 0.1 nM to 100 µM) is added to the wells. A DMSO-only well serves as the negative control.
-
Incubation : Plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation : The CellTiter-Glo® reagent is equilibrated to room temperature.
-
Lysis and Signal Generation : An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition : Luminescence is measured using a plate reader.
-
Analysis : The relative luminescence units (RLU) are normalized to the DMSO control. The IC₅₀ value is calculated using a non-linear regression curve fit.
3.3 p-ERK (Thr202/Tyr204) Inhibition Assay
This experiment confirms the inhibition of the MAPK signaling pathway by measuring the phosphorylation level of ERK.
-
Cell Seeding and Starvation : SW-1990 cells are seeded in 96-well plates. Once confluent, cells are serum-starved for 12-24 hours to reduce basal p-ERK levels.
-
Compound Pre-treatment : Cells are pre-treated with various concentrations of this compound for 2 hours.
-
Stimulation : Cells are stimulated with a growth factor (e.g., EGF) for 10-15 minutes to induce ERK phosphorylation.
-
Cell Lysis : The media is removed, and cells are lysed with a buffer containing protease and phosphatase inhibitors.
-
Detection (AlphaLISA®) : The cell lysate is transferred to a 384-well plate. AlphaLISA® acceptor beads conjugated to an anti-p-ERK antibody and donor beads conjugated to a total-ERK antibody are added.
-
Incubation : The plate is incubated in the dark at room temperature for 60-90 minutes.
-
Signal Reading : The plate is read on an AlphaScreen-capable plate reader.
-
Data Analysis : The AlphaLISA® signal, which is proportional to the amount of p-ERK, is plotted against the this compound concentration to determine the IC₅₀ for p-ERK inhibition.
References
Mrtx-EX185: A Comprehensive Technical Guide to its Binding Affinity with KRAS Mutants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Mrtx-EX185 to various KRAS mutants, a critical area of research in the development of targeted cancer therapies. This document summarizes key quantitative data, details common experimental protocols, and visualizes complex biological and experimental processes to facilitate a deeper understanding of this compound's mechanism of action.
Core Findings: this compound Binding Affinity
This compound has demonstrated potent inhibitory activity against the KRAS G12D mutant, with an IC50 of 90 nM.[1] Notably, this inhibitor also exhibits broad-spectrum binding across other KRAS variants, including wild-type KRAS and other common mutations.[1] this compound is capable of binding to both the inactive GDP-bound and the active GTP-bound states of KRAS, a significant feature for targeting constitutively active KRAS mutants.[2]
Quantitative Binding Affinity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various KRAS proteins. This data is crucial for comparing the inhibitor's potency across different mutational contexts.
| KRAS Variant | IC50 (nM) |
| KRAS G12D | 90 |
| KRAS WT | 110 |
| KRAS Q61H | 130 |
| KRAS G13D | 240 |
| KRAS G12C | 290 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
The determination of this compound's binding affinity to KRAS mutants relies on sophisticated biophysical and cellular assays. The following sections detail the general methodologies for two key experimental approaches: Bioluminescence Resonance Energy Transfer (BRET) assays and Nuclear Magnetic Resonance (NMR) spectroscopy.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays are a powerful tool for measuring protein-protein interactions and target engagement in living cells.[3][4][5]
Principle: This technology is based on the non-radiative transfer of energy between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (typically <10 nm).[5] In the context of this compound, a BRET assay can be designed to measure the displacement of a KRAS-binding probe by the inhibitor, resulting in a decrease in the BRET signal.[4]
General Protocol:
-
Construct Generation: Create fusion proteins of KRAS with the BRET donor (e.g., KRAS-Rluc) and a known KRAS binder or a fluorescently labeled tracer with the BRET acceptor.
-
Cell Culture and Transfection: Co-express the BRET fusion constructs in a suitable mammalian cell line (e.g., HEK293T).
-
Compound Treatment: Incubate the transfected cells with varying concentrations of this compound.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine) to initiate the bioluminescent reaction.
-
Signal Detection: Measure the light emission at two specific wavelengths corresponding to the donor and acceptor molecules using a microplate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive binding to KRAS. The IC50 value can then be determined by plotting the BRET ratio against the inhibitor concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information about the binding of small molecules to proteins.[6][7][8]
Principle: This technique relies on the magnetic properties of atomic nuclei. When a small molecule binds to a protein, it can cause chemical shift perturbations (CSPs) in the NMR spectrum of the protein, indicating the location of the binding site. Ligand-observed NMR methods can also be used to detect binding by monitoring changes in the NMR signals of the small molecule itself upon interaction with the protein.
General Protocol for Protein-Observed 2D ¹H-¹⁵N HSQC:
-
Protein Expression and Purification: Produce isotopically labeled (¹⁵N) KRAS protein (wild-type or mutant).
-
Sample Preparation: Prepare NMR samples containing a fixed concentration of the ¹⁵N-labeled KRAS protein in a suitable buffer.
-
Compound Titration: Acquire a series of 2D ¹H-¹⁵N HSQC spectra of the protein in the absence and presence of increasing concentrations of this compound.
-
Data Acquisition: Collect the NMR data on a high-field NMR spectrometer.
-
Data Processing and Analysis: Process the spectra and compare the chemical shifts of the protein's backbone amide signals. Significant changes in chemical shifts for specific amino acid residues upon addition of this compound confirm binding and can be used to map the binding site on the KRAS protein.
Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the KRAS signaling pathway and a typical experimental workflow for determining binding affinity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. berthold.com [berthold.com]
- 6. researchgate.net [researchgate.net]
- 7. 1D and 2D NMR for KRAS:Ligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. NMR study to identify a ligand-binding pocket in Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
MRTX-EX185: A Technical Guide to the Pan-KRAS Inhibitor
For Research, Scientific, and Drug Development Professionals
This document provides an in-depth technical overview of MRTX-EX185, a potent, non-covalent, pan-KRAS inhibitor that targets the switch-II pocket. This compound has demonstrated significant preclinical activity by engaging multiple KRAS mutants, including the prevalent G12D mutation, in both their GDP-bound (inactive) and GTP-bound (active) states. This guide consolidates key quantitative data, details representative experimental methodologies for its characterization, and visualizes its mechanism and associated analytical workflows.
Core Properties and Mechanism of Action
This compound is a small molecule inhibitor that reversibly binds to the switch-II pocket (SII-P) of KRAS.[1] Unlike covalent inhibitors that specifically target the G12C mutation, this compound's non-covalent binding mechanism allows it to engage a broader spectrum of KRAS mutants.[1][2] A key characteristic of this inhibitor is its ability to bind to both the inactive GDP-loaded and the active GTP-loaded states of KRAS, with a preference for the former.[1][3] This dual-state engagement is believed to be a primary contributor to its potent cellular activity against KRAS mutants like G12D, which predominantly exist in the active, GTP-bound form.[1]
By occupying the switch-II pocket, this compound disrupts the conformational changes necessary for KRAS to interact with its downstream effectors, such as CRAF. This interference blocks the signal transduction cascade of the MAPK pathway (RAF-MEK-ERK), thereby inhibiting oncogenic signaling and suppressing the proliferation of KRAS-driven cancer cells.[1]
Quantitative Data
The following tables summarize the reported binding affinities and cellular activities of this compound against various KRAS mutants and cell lines.
Table 1: Biochemical Binding Affinity
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against different KRAS protein variants.
| Target Protein | IC50 (nM) | Binding State(s) |
| KRAS (G12D) | 90 | GDP & GTP |
| KRAS (WT) | 110 | GDP & GTP |
| KRAS (Q61H) | 130 | GDP & GTP |
| KRAS (G13D) | 240 | GDP & GTP |
| KRAS (G12C) | 290 | GDP & GTP |
| HRAS | Binds | GDP-loaded |
| Data sourced from MedChemExpress and other suppliers.[2][3] |
Table 2: Cellular Activity
This table details the efficacy of this compound in cell-based assays, including target engagement, anti-proliferative effects, and downstream signaling inhibition.
| Cell Line | KRAS Status | Assay Type | Endpoint | IC50 (nM) |
| SW-1990 | G12D | Cell Proliferation (CellTiter-Glo) | Viability | 70 |
| HEK293 | WT | Cell Proliferation (CellTiter-Glo) | Viability | Non-toxic |
| N/A | G12D | Target Engagement (BRET) | KRAS binding | 90 |
| KRAS(G12C) lines | G12C | Downstream Signaling | p-ERK Inhibition | Significant |
| Data sourced from Vasta et al. (2022) and MedChemExpress.[1][2][3] |
In Vivo Efficacy
As of the latest available data, specific in vivo efficacy studies (e.g., tumor growth inhibition in xenograft models) for this compound have not been published in peer-reviewed literature. Preclinical in vivo research on KRAS G12D inhibitors has largely focused on more clinically advanced molecules such as MRTX1133.[4][5]
Experimental Protocols
The following sections describe representative, detailed methodologies for the key assays used to characterize this compound. These protocols are synthesized from standard industry practices and technical manuals for the respective technologies.
Cellular Target Engagement (BRET Assay)
Bioluminescence Resonance Energy Transfer (BRET) assays are used to measure the direct binding of a compound to its target protein within living cells. The assay relies on energy transfer between a luciferase donor (e.g., NanoLuc) fused to the target protein and a fluorescent probe that competes with the test compound for the same binding site.
Protocol:
-
Cell Culture and Transfection: HEK293 cells are transiently co-transfected with plasmids encoding LgBiT-KRAS and SmBiT-KRAS fusion proteins using a suitable transfection reagent.[6] These constructs, when co-expressed, form a functional NanoLuc enzyme on KRAS multimers.
-
Plating: 24 hours post-transfection, cells are harvested and seeded into white, opaque 384-well assay plates at a predetermined density and incubated to allow for adherence.
-
Compound and Tracer Addition: Cells are first treated with a specific concentration of NanoBRET Tracer K-1, a fluorescent probe designed to bind the KRAS switch-I/II pocket. Immediately after, serial dilutions of this compound (or a reference compound) are added to the wells.[6]
-
Incubation: The plates are incubated for 2 hours in a humidified incubator at 37°C and 5% CO₂ to allow the binding competition to reach equilibrium.[6]
-
Detection: NanoBRET Nano-Glo Substrate is added to all wells. The plate is read within 3-5 minutes on a luminometer equipped with filters for donor emission (460nm) and acceptor emission (600nm).[7]
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor signal by the donor signal. The data are normalized to controls and plotted against the concentration of this compound to determine the IC50 value using a sigmoidal dose-response model.[6]
KRAS:RAF Interaction Inhibition (NanoBiT Assay)
The NanoBiT Protein-Protein Interaction (PPI) assay is used to measure the ability of this compound to disrupt the binding of KRAS to its effector, CRAF. The assay uses two subunits of NanoLuc luciferase (LgBiT and SmBiT) fused to KRAS and CRAF, respectively. Interaction brings the subunits together, generating a luminescent signal.
Protocol:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding KRAS(G12D)-SmBiT and LgBiT-CRAF(RBD).
-
Plating: Transfected cells are seeded into 96-well white plates and incubated for 24-48 hours to allow for protein expression.[8]
-
Compound Treatment: Media is aspirated, and cells are treated with various concentrations of this compound diluted in assay medium. Plates are incubated for a defined period (e.g., 2-4 hours) at 37°C.
-
Lysis (for biochemical format) or Live-Cell Detection:
-
Detection: Luminescence is measured using a plate reader.
-
Data Analysis: A decrease in luminescence relative to vehicle-treated controls indicates disruption of the KRAS:RAF interaction. IC50 values are calculated from the dose-response curve.
Cell Proliferation / Viability (CellTiter-Glo Assay)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells. A decrease in ATP is proportional to the level of cytotoxicity or anti-proliferative activity.
Protocol:
-
Cell Plating: SW-1990 (KRAS G12D) and HEK293 (KRAS WT, control) cells are seeded in opaque-walled 96-well plates at an optimized density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is added to the wells. A vehicle-only control (e.g., 0.1% DMSO) is included.
-
Incubation: Plates are incubated for a standard period (e.g., 72 hours) at 37°C and 5% CO₂.
-
Assay Procedure: The plate and its contents are equilibrated to room temperature for approximately 30 minutes. A volume of CellTiter-Glo® Reagent equal to the culture medium volume is added to each well.
-
Signal Development: The contents are mixed for 2 minutes on an orbital shaker to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Luminescence is recorded using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The results are normalized to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration.
Downstream Pathway Inhibition (p-ERK AlphaLISA Assay)
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) SureFire® Ultra™ is a no-wash, bead-based immunoassay used to quantify endogenous protein phosphorylation levels in cell lysates. It is used here to measure the inhibition of ERK phosphorylation, a key downstream marker of KRAS pathway activity.
Protocol:
-
Cell Culture and Treatment: Cells are seeded in a 96-well culture plate and grown overnight. Following any required serum starvation, cells are treated with a dose range of this compound for a defined period (e.g., 2 hours).
-
Cell Lysis: The culture medium is removed, and cells are lysed by adding AlphaLISA SureFire Ultra Lysis Buffer and agitating for 10 minutes at room temperature.[11][12]
-
Lysate Transfer: A small volume (e.g., 10 µL) of the lysate is transferred to a 384-well white ProxiPlate.[13]
-
Acceptor Mix Addition: The Acceptor Mix, containing CaptSure™-labeled Acceptor beads and an antibody specific for phosphorylated ERK (Thr202/Tyr204), is added to the lysate. The plate is incubated for 1 hour at room temperature.[12][13]
-
Donor Mix Addition: The Donor Mix, containing streptavidin-coated Donor beads and a biotinylated antibody that recognizes a different epitope on ERK, is added. The plate is sealed and incubated for another hour at room temperature in the dark.[12][13]
-
Detection: The plate is read on an Alpha-compatible plate reader (e.g., EnVision), which excites the Donor beads at 680 nm and measures the emission from the Acceptor beads at 615 nm.
-
Data Analysis: The signal generated is proportional to the amount of p-ERK in the sample. The results are used to generate dose-response curves and determine the potency of this compound in inhibiting MAPK pathway signaling.
References
- 1. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS [frontiersin.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Probing RAS Function Using Monobody and NanoBiT Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBiT® Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. tgrbiosciences.com [tgrbiosciences.com]
The Structure-Activity Relationship of MRTX-EX185: A Technical Guide to a Novel Non-Covalent KRAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MRTX-EX185, a potent, non-covalent inhibitor of KRAS, with a particular focus on the KRAS(G12D) mutation. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that targets the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS), a pivotal signaling protein frequently mutated in various cancers. Unlike covalent inhibitors that form a permanent bond with the target protein, this compound is a reversible, non-covalent inhibitor. It binds to the switch-II pocket of KRAS, a key region involved in the conformational changes that regulate KRAS activity.
Notably, this compound has demonstrated the ability to bind to both the inactive, GDP-bound state and the active, GTP-bound state of KRAS.[1][2] This dual-state engagement is a significant feature, as many oncogenic KRAS mutants, such as KRAS(G12D), are predominantly in the active GTP-bound state. By binding to the switch-II pocket, this compound disrupts the interaction of KRAS with its downstream effector proteins, thereby inhibiting the aberrant signaling cascades that drive cancer cell proliferation and survival.[2]
Quantitative Biological Activity of this compound
The biological activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against various KRAS mutants
| Target | Assay Type | IC50 (nM) |
| KRAS(G12D) | Target Engagement Assay | 90[1][3][4] |
| KRAS WT | Target Engagement Assay | 110[1][3] |
| KRAS(G12C) | Target Engagement Assay | 290[1][3] |
| KRAS(Q61H) | Target Engagement Assay | 130[1][3] |
| KRAS(G13D) | Target Engagement Assay | 240[1][3] |
| HRAS (GDP-loaded) | Binding Assay | Binding Observed |
Table 2: Cellular Activity of this compound
| Cell Line | KRAS Mutation | Assay Type | IC50 (nM) |
| SW-1990 | KRAS(G12D) | Cell Proliferation | 70[3][5] |
| HEK293 | KRAS WT | Cell Proliferation | Non-toxic |
Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of this compound.
KRAS Target Engagement Assays (BRET and NanoBiT)
Bioluminescence Resonance Energy Transfer (BRET) and NanoLuc® Binary Technology (NanoBiT) are target engagement assays used to measure the binding of a compound to its target protein within living cells.
Principle: These assays utilize a luciferase enzyme (NanoLuc®) as a donor molecule and a fluorescently labeled tracer that binds to the target protein (KRAS) as an acceptor. When the donor and acceptor are in close proximity, BRET occurs. In a competitive binding format, a test compound like this compound displaces the tracer from the KRAS protein, leading to a decrease in the BRET signal. This decrease is proportional to the binding affinity of the test compound.
General Protocol:
-
Cell Culture and Transfection: Cells (e.g., HEK293) are cultured in appropriate media and transiently transfected with plasmids encoding for a NanoLuc®-KRAS fusion protein.
-
Cell Seeding: Transfected cells are seeded into multi-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (this compound) and a constant concentration of the fluorescent tracer.
-
Incubation: The plates are incubated to allow for compound binding and tracer displacement to reach equilibrium.
-
Signal Detection: The BRET signal is measured using a plate reader capable of detecting both the donor and acceptor emission wavelengths.
-
Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of the BRET signal, is calculated from the dose-response curve.
Cell Proliferation Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The assay reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP. In the presence of ATP, the luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cell lines (e.g., SW-1990) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its anti-proliferative effects.
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
-
Signal Stabilization and Measurement: The plate is mixed on an orbital shaker to induce cell lysis and the luminescent signal is allowed to stabilize before being measured with a luminometer.
-
Data Analysis: The IC50 value for cell proliferation is determined by plotting the luminescence signal against the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the KRAS signaling pathway and the general workflows of the key experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
Mrtx-EX185: A Technical Deep Dive into its Binding with GDP- and GTP-Bound KRAS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, making it a prime target for therapeutic intervention. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and GDP and the lack of well-defined binding pockets. The landscape of KRAS-targeted therapies has been transformed by the development of inhibitors that exploit a cryptic pocket, the switch-II pocket (SII-P). Mrtx-EX185 is a potent, non-covalent inhibitor of the KRAS(G12D) mutant, one of the most prevalent and aggressive KRAS mutations. A key characteristic of this compound is its ability to engage both the inactive, GDP-bound and the active, GTP-bound conformations of KRAS, a feature that distinguishes it from many earlier generation KRAS inhibitors. This technical guide provides an in-depth analysis of the binding of this compound to both nucleotide states of KRAS, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.
Data Presentation: this compound Binding and Activity
While direct, quantitative biochemical data such as dissociation constants (Kd) from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound with both GDP- and GTP-bound KRAS(G12D) are not extensively available in the public domain, the existing literature provides valuable insights through cellular and biophysical assays.
Cellular Target Engagement and Potency
The primary characterization of this compound's interaction with KRAS(G12D) in a cellular context comes from Bioluminescence Resonance Energy Transfer (BRET) assays. This technique measures the engagement of the inhibitor with its target inside living cells.
| Assay | KRAS Mutant | Parameter | Value | Reference |
| NanoBRET Target Engagement | KRAS(G12D) | IC50 | 90 nM | [1][2][3][4] |
Broad-Spectrum Activity of this compound
This compound has been shown to exhibit inhibitory activity against various KRAS mutants, highlighting its potential as a broad-spectrum KRAS inhibitor.
| KRAS Variant | Parameter | Value | Reference |
| KRAS(G12D) | IC50 | 90 nM | [2] |
| KRAS WT | IC50 | 110 nM | [2] |
| KRAS(G12C) | IC50 | 290 nM | [2] |
| KRAS(Q61H) | IC50 | 130 nM | [2] |
| KRAS(G13D) | IC50 | 240 nM | [2] |
Qualitative Binding to GDP and GTP States
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in qualitatively assessing the binding of this compound to both nucleotide-bound states of KRAS(G12D).
| Biophysical Method | KRAS State | Binding Observation | Reference |
| NMR Spectroscopy | GDP-bound KRAS(G12D) | Binding Confirmed | [1][4] |
| NMR Spectroscopy | GNP-bound KRAS(G12D) (GTP analog) | Binding Confirmed | [1][4] |
| NMR Spectroscopy | GDP vs. GNP KRAS(G12D) | Preferential binding to the GDP state | [4] |
Experimental Protocols
NMR Spectroscopy for Assessing Ligand Binding to GDP/GTP-KRAS
This protocol is based on the methods described by Vasta et al. (2022) for characterizing the interaction of small molecules with different nucleotide states of KRAS.
Objective: To qualitatively determine if this compound binds to GDP- and GTP-bound forms of KRAS(G12D) using 1H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy.
Materials:
-
Uniformly ¹⁵N-labeled KRAS(G12D) protein (residues 1-169)
-
GDP and non-hydrolyzable GTP analog (e.g., GMPPNP or GNP)
-
This compound
-
NMR buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl₂)
-
NMR tubes
Procedure:
-
Protein Preparation: Express and purify ¹⁵N-labeled KRAS(G12D) using standard protocols for bacterial expression.
-
Nucleotide Loading:
-
To prepare GDP-bound KRAS, incubate the purified protein with a 10-fold molar excess of GDP in the presence of 5 mM EDTA for 2 hours at room temperature to facilitate nucleotide exchange. Subsequently, add a 20-fold molar excess of MgCl₂ to chelate the EDTA and lock the nucleotide in the binding pocket. Remove excess nucleotide and EDTA by size-exclusion chromatography.
-
Prepare GTP-bound KRAS similarly, using a non-hydrolyzable GTP analog like GNP.
-
-
NMR Sample Preparation:
-
Prepare NMR samples containing 100 µM of ¹⁵N-labeled KRAS(G12D) (either GDP- or GNP-bound) in the NMR buffer.
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO-d₆).
-
Titrate this compound into the protein sample to a final concentration of 200 µM.
-
-
NMR Data Acquisition and Analysis:
-
Acquire ¹H-¹⁵N HSQC spectra at 298 K on a spectrometer operating at a proton frequency of 600 MHz or higher.
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Analyze the spectra for chemical shift perturbations (CSPs) of the backbone amide signals upon addition of this compound. Significant CSPs in specific regions, such as the switch-II pocket, indicate ligand binding.
-
To assess preferential binding, a competition experiment can be performed by adding a substoichiometric amount of this compound to a sample containing equimolar amounts of both GDP- and GNP-loaded KRAS. The preferential formation of one complex over the other can be observed by monitoring the corresponding NMR signals.[4]
-
NanoBRET™ Target Engagement Assay for Cellular Potency
This protocol outlines the methodology to determine the intracellular target engagement and potency (IC₅₀) of this compound for KRAS(G12D) in living cells.
Objective: To quantify the ability of this compound to displace a fluorescent tracer from KRAS(G12D) in live cells, thereby determining its cellular IC₅₀.
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc® luciferase-KRAS(G12D) fusion protein (as the BRET donor) and a fluorescently labeled KRAS tracer (as the BRET acceptor).
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Assay plates (e.g., 96-well or 384-well white plates)
-
This compound
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
BRET-capable plate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect the cells with the NanoLuc®-KRAS(G12D) plasmid and the tracer plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Plate the transfected cells into white assay plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium.
-
Add the diluted compound to the cells in the assay plate. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
-
BRET Measurement:
-
Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in the assay medium.
-
Add the detection reagent to each well of the assay plate.
-
Read the plate on a BRET-capable plate reader, measuring both the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 610 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratios against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
KRAS Signaling Pathway and this compound Inhibition
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for NMR-Based Binding Analysis
Caption: Workflow for NMR spectroscopy to assess this compound binding to KRAS.
NanoBRET Target Engagement Assay Principle
Caption: Principle of the NanoBRET assay for measuring this compound target engagement.
Conclusion
This compound represents a significant advancement in the development of KRAS(G12D) inhibitors, primarily due to its ability to engage both the inactive GDP-bound and the active GTP-bound states of the oncoprotein. While direct quantitative biochemical comparisons of its binding affinity to these two states are not yet widely published, cellular and biophysical data strongly support its dual-binding mechanism, with a preference for the GDP-bound form. The provided experimental protocols for NMR spectroscopy and NanoBRET assays offer a framework for the continued investigation and characterization of this compound and other novel KRAS inhibitors. The development of inhibitors like this compound that can target the active GTP-bound state of KRAS opens new avenues for treating KRAS-mutant cancers, particularly those with a high proportion of GTP-bound KRAS. Further research to quantify the binding kinetics and thermodynamics of this compound with both nucleotide states will provide deeper insights into its mechanism of action and guide the development of next-generation pan-KRAS inhibitors.
References
Mrtx-EX185 Target Engagement in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement of Mrtx-EX185, a potent and selective inhibitor of KRAS G12D, in cancer cells. This document details the quantitative metrics of its binding affinity, outlines the experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Analysis of this compound Target Engagement
This compound demonstrates potent and broad-spectrum binding to various KRAS mutants, with a particular emphasis on the G12D mutation. The following tables summarize the key quantitative data related to its target engagement and cellular activity.
Table 1: this compound Binding Affinity (IC50)
| Target Protein | IC50 (nM) | Assay | Reference |
| KRAS (G12D) | 90 | BRET Assay | [1] |
| KRAS (WT) | 110 | Not Specified | [2][3] |
| KRAS (G12C) | 290 | Not Specified | [2][3] |
| KRAS (Q61H) | 130 | Not Specified | [2][3] |
| KRAS (G13D) | 240 | Not Specified | [2][3] |
Table 2: this compound Cellular Activity
| Cell Line | KRAS Mutation | Cellular Effect | IC50 (nM) | Assay | Reference |
| SW-1990 | G12D | Antiproliferation | 70 | CellTiter-Glo | [1][4] |
| KRAS(G12C)-driven cell lines | G12C | p-ERK Inhibition | Concentration-dependent | Western Blot | [4] |
| HEK293 | KRAS-independent | Non-toxic | Not Applicable | CellTiter-Glo | [1][4] |
Signaling Pathway and Mechanism of Action
This compound is a non-covalent inhibitor that targets the switch-II pocket of both GDP-bound (inactive) and GTP-bound (active) states of KRAS G12D.[1][2][3] By binding to this pocket, this compound disrupts the interaction of KRAS with its downstream effectors, primarily RAF kinases, thereby inhibiting the MAPK signaling cascade (RAF-MEK-ERK) and leading to reduced cell proliferation.[1][4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the target engagement of this compound.
NanoBRET Target Engagement Assay
This assay quantitatively measures the binding of this compound to KRAS G12D in living cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc luciferase-tagged KRAS protein (donor) and a fluorescently labeled tracer that binds to the same pocket as this compound (acceptor). Competitive binding of this compound displaces the tracer, leading to a decrease in the BRET signal.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with a plasmid encoding for NanoLuc-KRAS G12D and a carrier DNA using a suitable transfection reagent.
-
-
Assay Preparation:
-
24 hours post-transfection, harvest and resuspend cells in Opti-MEM.
-
Seed 2 x 104 cells per well in a 96-well white-bottom plate.
-
-
Compound and Tracer Addition:
-
Prepare a serial dilution of this compound in Opti-MEM.
-
Add a fixed concentration of a suitable KRAS fluorescent tracer to all wells.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
-
Incubation and Signal Detection:
-
Incubate the plate for 2 hours at 37°C and 5% CO2.
-
Add NanoBRET Nano-Glo Substrate and incubate for 3-5 minutes at room temperature.
-
Measure the luminescence signal at 460 nm (donor emission) and 610 nm (acceptor emission) using a plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement of this compound with KRAS G12D in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
Principle: The binding of a ligand, such as this compound, to its target protein, KRAS G12D, can increase the protein's resistance to thermal denaturation. This stabilization is detected by quantifying the amount of soluble protein remaining after heat treatment.
Detailed Protocol:
-
Cell Treatment:
-
Culture SW-1990 cells (KRAS G12D mutant) to 80-90% confluency.
-
Treat cells with this compound at a desired concentration (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Heat Treatment:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for KRAS.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each band to the intensity of the non-heated control.
-
Plot the normalized band intensity against the temperature to generate melting curves for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.
-
Western Blot for p-ERK Inhibition
This assay is used to assess the functional consequence of this compound binding to KRAS G12D by measuring the phosphorylation level of a key downstream effector, ERK.
Detailed Protocol:
-
Cell Treatment:
-
Seed SW-1990 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal to account for any variations in protein loading.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the antiproliferative effect of this compound on cancer cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed SW-1990 cells in a 96-well white-bottom plate at a density of 3,000-5,000 cells per well.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Conclusion
The data and protocols presented in this guide demonstrate that this compound effectively engages the KRAS G12D oncoprotein in cancer cells. The potent binding affinity, coupled with the clear inhibition of downstream signaling and cell proliferation, underscores its therapeutic potential. The detailed experimental workflows provided herein serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation and characterization of KRAS-targeted therapies.
References
Navigating the Stability of Mrtx-EX185 Formic Acid Salt: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the stability of Mrtx-EX185 formic acid salt, a potent inhibitor of KRAS(G12D).[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available stability data, outlines detailed experimental protocols for stability assessment, and visualizes the compound's relevant signaling pathway.
Introduction to this compound and the Significance of its Formic Acid Salt
This compound is a small molecule inhibitor that has demonstrated significant activity against the KRAS(G12D) mutation, a key driver in various cancers.[1][2][3] The free base form of this compound has been noted to be susceptible to instability. To address this liability, the formic acid salt was developed, which exhibits improved stability while retaining the full biological activity of the parent compound.[2] This guide focuses on the chemical and physical stability of this salt form, a critical parameter for its development as a therapeutic agent.
Stability Profile of this compound Formic Acid Salt
While comprehensive, publicly available quantitative stability data from forced degradation studies are limited, existing information provides foundational knowledge for handling and storage.
Storage and Handling Recommendations
Proper storage is paramount to ensure the integrity of this compound formic acid salt. The following storage conditions are recommended for stock solutions:
| Storage Condition | Recommended Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
For in vivo studies, it is best practice to prepare fresh solutions to avoid any potential degradation.[1] Repeated freeze-thaw cycles of stock solutions should be avoided.[1]
This compound and the KRAS Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the KRAS(G12D) mutant protein, which is a central node in a critical oncogenic signaling pathway. Understanding this pathway is essential for elucidating the mechanism of action and the consequences of its inhibition.
Caption: KRAS(G12D) Signaling Pathway and this compound Inhibition.
Methodologies for Stability Assessment
To generate comprehensive stability data for this compound formic acid salt, a series of well-defined experimental protocols should be employed. These studies are crucial for identifying potential degradation pathways and establishing a stable formulation.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of the molecule and for developing stability-indicating analytical methods.
Objective: To identify potential degradation products and pathways under various stress conditions.
Experimental Protocol:
-
Preparation of Samples: Prepare solutions of this compound formic acid salt in appropriate solvents (e.g., water, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance and a solution to 80°C for 48 hours.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the parent compound and any degradation products.
-
Mass Balance Calculation: Ensure that the sum of the assay of the parent drug and the impurities is close to the initial assay value to account for all degradation products.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated, stability-indicating HPLC method is the cornerstone of any stability study.
Objective: To develop a chromatographic method capable of separating this compound from its degradation products and potential impurities.
Example HPLC Method Parameters (to be optimized for this compound):
| Parameter | Example Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized to achieve separation |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV-Vis scan of this compound |
| Injection Volume | 10 µL |
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.
-
Range: Define the concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Detection Limit (DL) & Quantitation Limit (QL): Establish the lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow for Stability Testing
A systematic workflow ensures that all aspects of stability are thoroughly investigated.
References
The Role of MRTX-EX185 in Pancreatic Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research surrounding MRTX-EX185 (also known as MRTX1133), a potent and selective inhibitor of the KRAS G12D mutation, a key driver in a significant subset of pancreatic cancers. This document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, details common experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction: Targeting the "Undruggable" KRAS
For decades, the KRAS oncogene has been considered an elusive target in cancer therapy. The G12D mutation in KRAS is particularly prevalent in pancreatic ductal adenocarcinoma (PDAC), occurring in approximately 35-42% of cases, and is associated with poor prognosis.[1][2][3] this compound has emerged as a promising agent that directly and non-covalently binds to the KRAS G12D protein, locking it in an inactive state and thereby inhibiting downstream oncogenic signaling.[1][4]
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the KRAS G12D mutant protein. It exhibits a high binding affinity for the GDP-bound (inactive) state of KRAS G12D. By stabilizing this conformation, this compound prevents the exchange of GDP for GTP, a critical step for KRAS activation. This, in turn, blocks the activation of downstream effector pathways crucial for cancer cell proliferation and survival, most notably the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in pancreatic cancer models.
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Reference |
| SW-1990 | G12D | Proliferation | 70 | [4] |
| HPAC | G12D | Proliferation | Sub-micromolar | [2] |
| AsPC-1 | G12D | Proliferation | ~7-10 | [5] |
| HPAF-II | G12D | Proliferation | Data not specified | [6] |
| MIA PaCa-2 | G12C | Proliferation | >1000 | [6] |
| BxPC-3 | Wild-Type | Proliferation | >1000 | [6] |
Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Models
| Model Type | Cancer Type | Treatment | Key Findings | Reference |
| HPAC Xenograft | Human PDAC | 30 mg/kg this compound (IP, BID) | 85% tumor regression | [1] |
| Multiple PDAC Xenografts | Human PDAC | This compound | >30% tumor regression in 8 of 11 models | [7] |
| KPC Genetically Engineered Mouse Model | Murine PDAC | This compound | Significant tumor regression; complete or near-complete remissions | [3] |
| AsPC-1 Xenograft | Human PDAC | This compound + NPT-GEM | Synergistic effect, resulting in tumor regression (-4 mm³) | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Cell Proliferation Assay (WST-1 Method)
This assay is used to determine the inhibitory effect of this compound on the proliferation of pancreatic cancer cell lines.
Protocol:
-
Cell Culture: Pancreatic cancer cell lines (e.g., SW-1990, AsPC-1, HPAF-II) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a serial dilution of this compound (typically ranging from picomolar to micromolar concentrations) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 to 120 hours.
-
WST-1 Assay: After the incubation period, WST-1 reagent is added to each well and incubated for 1-4 hours. The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to a formazan dye.
-
Data Acquisition: The absorbance of the formazan product is measured at 450 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blot Analysis
This technique is employed to assess the impact of this compound on the phosphorylation status of key proteins in the KRAS signaling pathway.
Protocol:
-
Cell Lysis: Pancreatic cancer cells are treated with this compound at various concentrations and time points. Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of KRAS downstream effectors (e.g., p-ERK, ERK, p-AKT, AKT, p-S6, S6).
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal Models: Immunocompromised mice, such as NOD/SCID or athymic nude mice (4-6 weeks old), are typically used.
-
Tumor Cell Implantation: Human pancreatic cancer cells (e.g., HPAC, AsPC-1) are harvested, resuspended in a solution like Matrigel, and subcutaneously injected into the flank of the mice (typically 1-5 million cells per mouse).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using digital calipers, and calculated using the formula: (Length x Width²)/2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is formulated in an appropriate vehicle and administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 30 mg/kg, twice daily). The control group receives the vehicle only.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot). Animal body weight is also monitored as an indicator of toxicity.
KPC Genetically Engineered Mouse Model (GEMM)
The KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mouse model spontaneously develops pancreatic tumors that closely mimic human PDAC, providing a more clinically relevant setting to test therapies.[3]
Protocol:
-
Model Generation: KPC mice are genetically engineered to express the KRAS G12D and a mutant p53 allele specifically in pancreatic progenitor cells.
-
Tumor Development and Monitoring: Tumors develop spontaneously in these mice. Tumor progression is often monitored using imaging techniques such as high-resolution ultrasound or MRI.
-
Treatment Initiation: Once tumors are established, mice are treated with this compound or vehicle control.
-
Therapeutic Response Assessment: The response to treatment is evaluated by monitoring changes in tumor volume via imaging, and by assessing overall survival.
-
Tissue Analysis: Upon completion of the study, pancreatic tissues are collected for histological and molecular analysis to assess tumor regression, apoptosis, and changes in the tumor microenvironment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ascopubs.org [ascopubs.org]
- 7. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
MRTX-EX185: A Technical Guide to its Selectivity for KRAS Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of MRTX-EX185, a potent inhibitor of KRAS, with a particular focus on its activity against various KRAS isoforms. The information presented herein is compiled from publicly available research and is intended to serve as a valuable resource for professionals in the field of oncology drug discovery and development.
Executive Summary
This compound is a small molecule inhibitor that has demonstrated significant potency against the KRAS G12D mutation, a prevalent driver in various cancers. A key characteristic of this compound is its broad-spectrum binding capability, extending to both the inactive GDP-bound and active GTP-bound states of KRAS. This guide summarizes the quantitative data on its selectivity, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Selectivity of this compound
The inhibitory activity of this compound has been quantified against a panel of KRAS isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency across different mutants and the wild-type protein.
| KRAS Isoform | IC50 (nM) | Notes |
| KRAS G12D | 90 | Potent inhibition of the primary target. |
| KRAS WT | 110 | Moderate activity against the wild-type protein. |
| KRAS G12C | 290 | Activity observed against another common KRAS mutant. |
| KRAS Q61H | 130 | Inhibition of a mutation in the switch-II region. |
| KRAS G13D | 240 | Activity against another G13 mutation. |
| HRAS | - | Binds to GDP-loaded HRAS. Quantitative IC50 not specified. |
Table 1: IC50 values of this compound for various KRAS isoforms. Data sourced from publicly available information.[1][2][3]
Experimental Protocols
The characterization of this compound's selectivity has been achieved through a combination of biochemical and cellular assays. The following sections detail the methodologies for the key experiments cited in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Assessment
NMR spectroscopy has been instrumental in confirming the direct binding of this compound to KRAS and in elucidating its ability to engage both nucleotide states of the protein.
Objective: To determine if this compound directly binds to various KRAS isoforms and to assess its interaction with both GDP- and GTP-bound states.
General Protocol Outline:
-
Protein Expression and Purification:
-
Expression of uniformly ¹⁵N-labeled KRAS protein (e.g., KRAS G12D) in E. coli.
-
Purification of the protein using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity and proper folding.
-
-
Nucleotide Loading:
-
For the GDP-bound state, the purified KRAS is incubated with a molar excess of GDP.
-
For the GTP-bound state, a non-hydrolyzable GTP analog such as GMPPNP is used to lock the protein in the active conformation.
-
-
NMR Sample Preparation:
-
A solution of the ¹⁵N-labeled KRAS protein (typically in the micromolar range) is prepared in a suitable NMR buffer (e.g., phosphate buffer at physiological pH).
-
This compound is dissolved in a compatible solvent (e.g., DMSO) and added to the protein solution at varying molar ratios.
-
-
NMR Data Acquisition:
-
Two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra are acquired for the protein alone and in the presence of this compound.
-
Data is collected on a high-field NMR spectrometer (e.g., 600 MHz or higher) at a constant temperature (e.g., 298 K).
-
-
Data Analysis:
-
Chemical shift perturbations (CSPs) in the ¹H-¹⁵N HSQC spectra upon addition of this compound are analyzed.
-
Significant changes in the chemical shifts of specific amino acid residues indicate direct binding of the compound to the protein. By mapping these residues onto the protein structure, the binding site can be inferred.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Cellular Target Engagement
BRET assays are a powerful tool for measuring protein-protein interactions and target engagement in a live-cell context. This assay has been utilized to determine the cellular potency of this compound.
Objective: To quantify the ability of this compound to disrupt the interaction between KRAS and its downstream effectors or a tracer molecule in living cells, thereby determining its cellular IC50 value.
General Protocol Outline (based on NanoBRET™ Technology):
-
Cell Line and Vector Preparation:
-
HEK293 cells are commonly used due to their high transfection efficiency.
-
Cells are transiently transfected with plasmids encoding for KRAS (e.g., KRAS G12D) fused to a NanoLuc® luciferase (the BRET donor) and a fluorescently labeled KRAS-binding tracer or effector protein (the BRET acceptor).
-
-
Cell Seeding and Compound Treatment:
-
Transfected cells are seeded into 96-well or 384-well plates.
-
A dilution series of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compound for a defined period to allow for cell entry and target engagement.
-
-
BRET Measurement:
-
The NanoBRET™ substrate is added to the wells.
-
The plate is read on a luminometer capable of measuring the donor and acceptor emission wavelengths simultaneously.
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity.
-
The data is normalized to the vehicle control.
-
The IC50 value, representing the concentration of this compound that causes a 50% reduction in the BRET signal, is determined by fitting the data to a dose-response curve.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to KRAS signaling and the experimental workflows for assessing inhibitor selectivity.
Caption: Simplified KRAS signaling pathway and the points of intervention by this compound.
Caption: Workflow of a BRET-based cellular assay for determining inhibitor potency.
Caption: Logical relationship of the selectivity profiles of this compound and Adagrasib.
References
An In-Depth Technical Guide to MRTX-EX185: A Potent KRAS(G12D) Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MRTX-EX185, a potent and selective inhibitor of the KRAS(G12D) oncoprotein. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor targeting the switch-II pocket of KRAS.[1] For enhanced stability, it is often utilized in its formic acid salt form, this compound formic.[2][3]
Chemical Structure:
A visual representation of the chemical structure for this compound is not publicly available in the search results. The molecular formula and weight are provided below.
Physicochemical Properties of this compound and its Formic Salt:
| Property | This compound | This compound formic | Reference |
| Molecular Formula | C33H33FN6O2 | C34H35FN6O4 | [4][5][6] |
| Molecular Weight | 564.66 g/mol | 610.68 g/mol | [7] |
| CAS Number | 2621927-57-7 | 2988148-70-3 | [2][3] |
| Appearance | Solid | Powder | [4] |
| Storage Conditions | Store at -20°C | Store at -20°C for up to 2 years (powder) | [5][7] |
| Solubility | Soluble in DMSO | Soluble in DMSO | [2][5] |
Mechanism of Action and Biological Activity
This compound is a potent inhibitor of KRAS(G12D), a common mutation in various cancers, including pancreatic cancer.[8] It exhibits a unique mechanism of action by binding to both the inactive, GDP-bound and the active, GTP-bound states of the KRAS protein.[3][9] This dual binding capability may contribute to its potent inhibition of constitutively active KRAS mutants.[9][10] The primary mode of action involves the disruption of the interaction between KRAS and its downstream effector proteins, most notably CRAF.[1][9] This interference with protein-protein interaction effectively blocks the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway, leading to the inhibition of ERK phosphorylation.[1][3]
In Vitro Activity
This compound has demonstrated potent and broad-spectrum activity against various KRAS mutants in biochemical and cellular assays.
Inhibitory Activity of this compound against KRAS Variants and Cell Proliferation:
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| KRAS(G12D) | Biochemical Assay | 90 | [3] |
| KRAS WT | Biochemical Assay | 110 | [3] |
| KRAS(G12C) | Biochemical Assay | 290 | [3] |
| KRAS(Q61H) | Biochemical Assay | 130 | [3] |
| KRAS(G13D) | Biochemical Assay | 240 | [3] |
| SW-1990 (KRAS(G12D)) | Cell Proliferation | 70 | [3] |
Signaling Pathway Inhibition
The binding of this compound to KRAS(G12D) prevents the recruitment and activation of RAF kinases, thereby inhibiting the entire RAF-MEK-ERK signaling cascade. This ultimately leads to a reduction in the phosphorylation of ERK, a key downstream kinase that promotes cell proliferation, survival, and differentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioluminescence-based assays for quantifying endogenous protein interactions in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing RAS Function Using Monobody and NanoBiT Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 8. BRET-based RAS biosensors that show a novel small molecule is an inhibitor of RAS-effector protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OUH - Protocols [ous-research.no]
- 10. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of MRTX-EX185: A Technical Guide
An In-depth Analysis of a Novel Non-covalent KRAS G12D Inhibitor for Researchers and Drug Development Professionals.
This technical guide provides a comprehensive overview of the discovery and development of MRTX-EX185, a potent and non-covalent inhibitor of the KRAS G12D mutation. The document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the assays used in its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the burgeoning field of direct KRAS inhibitors.
Introduction: Targeting the "Undruggable" KRAS
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers.[1][2] For decades, direct inhibition of KRAS has been a significant challenge in oncology drug development, earning it the moniker of an "undruggable" target.[3] The development of covalent inhibitors targeting the KRAS G12C mutation marked a significant breakthrough in this field.[3] Building on this success, research has intensified to develop inhibitors for other common KRAS mutations, such as G12D. This compound has emerged from these efforts as a promising non-covalent inhibitor of KRAS G12D.[1][2] Unlike covalent inhibitors that form a permanent bond with a cysteine residue, non-covalent inhibitors like this compound rely on strong intermolecular interactions to bind to their target.[2]
Discovery and Mechanism of Action
The discovery of non-covalent KRAS inhibitors like this compound has often been guided by structure-based drug design and virtual screening approaches.[1][3][4] These methods utilize the three-dimensional structure of the KRAS protein to identify small molecules that can fit into specific binding pockets and disrupt its function.[1] this compound is a potent inhibitor of KRAS G12D, binding to the protein in both its inactive, GDP-bound state and its active, GTP-bound state.[5] This dual-state engagement is a key feature, as it allows the inhibitor to potentially trap KRAS in an inactive conformation and also block the signaling of the constitutively active mutant protein.[5]
The primary mechanism of action of this compound is the disruption of the interaction between KRAS and its downstream effector proteins, most notably RAF kinases.[5] By binding to KRAS, this compound prevents the recruitment and activation of RAF, thereby inhibiting the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5][6] This is evidenced by a reduction in the phosphorylation of ERK (p-ERK), a key downstream component of the MAPK cascade.[6][7]
Below is a diagram illustrating the discovery workflow for non-covalent KRAS inhibitors, a process similar to the one that would have led to the identification of this compound.
Quantitative Data Summary
This compound has been evaluated in a variety of biochemical and cell-based assays to determine its potency and selectivity. The following tables summarize the key quantitative data available for this compound.
| Target | Assay Type | IC50 (nM) | Reference |
| KRAS G12D | BRET | 90 | [5] |
| KRAS WT | BRET | 110 | |
| KRAS G12C | BRET | 290 | |
| KRAS Q61H | BRET | 130 | |
| KRAS G13D | BRET | 240 |
| Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Reference |
| SW-1990 | G12D | Cell Proliferation | 70 | |
| HEK293 | WT | Cell Proliferation | Non-toxic | [7] |
| PANC-1 | G12D | p-ERK Inhibition | 200 | [6] |
| ASPC-1 | G12D | p-ERK Inhibition | Potent | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Target Engagement
The BRET assay is used to measure the direct engagement of this compound with KRAS proteins in a cellular context.
-
Principle: BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor (e.g., NanoLuc luciferase) fused to a protein of interest (KRAS) to a fluorescent acceptor. Inhibition of this interaction by a compound like this compound results in a decrease in the BRET signal.
-
Protocol:
-
HEK293 cells are co-transfected with plasmids encoding for KRAS fused to a BRET donor and an interacting protein fused to a BRET acceptor.
-
Transfected cells are seeded into 96-well plates and incubated for 24 hours.
-
Cells are then treated with varying concentrations of this compound or a vehicle control.
-
The BRET substrate (e.g., furimazine) is added to the wells.
-
The luminescence signal from both the donor and the acceptor is measured using a plate reader.
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
IC50 values are determined by plotting the BRET ratio against the inhibitor concentration and fitting the data to a dose-response curve.[7]
-
NanoBiT Protein-Protein Interaction Assay
The NanoBiT assay is employed to specifically measure the disruption of the KRAS-CRAF interaction by this compound.
-
Principle: This assay utilizes a split-luciferase system where the NanoLuc luciferase is split into two subunits, LgBiT and SmBiT. One subunit is fused to KRAS and the other to CRAF. When KRAS and CRAF interact, the subunits come into close proximity, reconstituting a functional luciferase enzyme and generating a luminescent signal. This compound disrupts this interaction, leading to a decrease in luminescence.[1][3][8]
-
Protocol:
-
Constructs for KRAS fused to one NanoBiT subunit and CRAF fused to the other are generated.
-
These constructs are co-expressed in a suitable cell line (e.g., HEK293T).
-
Cell lysates containing the fusion proteins are prepared.
-
The lysates are incubated with a range of this compound concentrations in a 384-well plate.
-
The Nano-Glo® Live Cell Assay Reagent is added to initiate the luminescent reaction.
-
Luminescence is measured using a plate reader.
-
The degree of inhibition is calculated relative to a vehicle control, and IC50 values are determined.[5]
-
Cell Proliferation Assay (MTT or CellTiter-Glo)
Cell proliferation assays are used to assess the anti-cancer activity of this compound in cancer cell lines.
-
Principle: The MTT assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo assay measures the amount of ATP present, which is proportional to the number of viable cells. A decrease in signal in the presence of this compound indicates reduced cell proliferation or cytotoxicity.
-
Protocol (using CellTiter-Glo as described for SW-1990 cells):
-
SW-1990 (KRAS G12D) and HEK293 (KRAS WT) cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for 72 hours.
-
An equal volume of CellTiter-Glo® reagent is added to each well.
-
The plate is incubated for 10 minutes at room temperature to lyse the cells and stabilize the luminescent signal.
-
Luminescence is measured with a plate reader.
-
The percentage of cell viability is calculated relative to vehicle-treated cells, and IC50 values are determined.[7]
-
ERK Phosphorylation (p-ERK) Assay
This assay is used to confirm the inhibition of the MAPK signaling pathway by this compound.
-
Principle: This is typically a cell-based immunoassay (e.g., ELISA or Western blot) that detects the phosphorylated form of ERK. A reduction in the p-ERK signal upon treatment with this compound indicates inhibition of the upstream KRAS signaling.[6]
-
Protocol (general Western blot):
-
Cancer cell lines (e.g., SW-1990) are treated with various concentrations of this compound for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for p-ERK and total ERK (as a loading control).
-
After washing, the membrane is incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The signal is visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the p-ERK band is quantified and normalized to the total ERK band.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating this compound.
Conclusion
This compound represents a significant advancement in the quest to develop effective therapies for KRAS G12D-mutant cancers. Its non-covalent mechanism of action and its ability to engage both the GDP and GTP-bound states of KRAS provide a promising strategy for inhibiting this challenging oncogenic driver. The data summarized in this guide highlight its potency and selectivity in preclinical models. Further investigation, including in vivo studies and clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound. This technical guide serves as a foundational resource for researchers and drug developers working to bring the next generation of KRAS inhibitors to the clinic.
References
- 1. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
Methodological & Application
Application Notes and Protocols for MRTX-EX185 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the activity of MRTX-EX185, a potent and selective inhibitor of KRAS(G12D). The following protocols describe methods to assess the impact of this compound on cell viability, target engagement, and downstream signaling pathways.
KRAS Signaling Pathway and this compound Mechanism of Action
The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways.[1][2] In its active state, bound to guanosine triphosphate (GTP), KRAS activates downstream effector proteins, leading to cell proliferation, survival, and differentiation.[1][3] The RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways are two major downstream cascades regulated by KRAS.[1][3][4] Mutations in the KRAS gene, such as G12D, can lead to a constitutively active protein, driving oncogenesis in various cancers.[5] this compound is an inhibitor that targets the KRAS(G12D) mutant, binding to both the inactive GDP-bound and active GTP-bound states.[6][7] This binding prevents downstream signaling, thereby inhibiting the proliferation of KRAS(G12D)-driven cancer cells.[6]
Caption: KRAS(G12D) signaling pathway and the inhibitory action of this compound.
Cell Viability Assay
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to measure the effect of this compound on the viability of KRAS(G12D)-mutant cancer cells.[6][8][9]
Experimental Protocol
Materials:
-
KRAS(G12D)-mutant cell line (e.g., SW-1990)
-
Non-KRAS dependent cell line (e.g., HEK293) for selectivity assessment
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in complete medium (e.g., starting from 100 µM). Include a DMSO-only vehicle control.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.[8]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[8]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure luminescence using a plate reader.
-
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Concentration (nM) | SW-1990 (KRAS G12D) % Viability (±SD) | HEK293 (KRAS WT) % Viability (±SD) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 |
| 0.1 | 98.2 ± 5.2 | 99.1 ± 4.8 |
| 1 | 95.6 ± 4.1 | 98.5 ± 5.3 |
| 10 | 80.3 ± 3.8 | 97.2 ± 4.9 |
| 50 | 55.1 ± 3.2 | 96.8 ± 5.0 |
| 70 (IC₅₀) | 50.0 ± 2.9 | 95.4 ± 4.7 |
| 100 | 42.7 ± 2.5 | 94.9 ± 5.2 |
| 500 | 15.8 ± 1.9 | 93.1 ± 4.6 |
| 1000 | 5.2 ± 1.1 | 92.5 ± 4.8 |
| 10000 | 2.1 ± 0.8 | 90.7 ± 5.4 |
Target Engagement Assay
This protocol utilizes the NanoBRET™ Target Engagement Assay to confirm the binding of this compound to KRAS(G12D) within intact cells.[5][10][11]
Experimental Protocol
Materials:
-
HEK293 cells
-
Vector encoding KRAS(G12D)-NanoLuc® fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ tracer specific for KRAS
-
This compound
-
DMSO (vehicle control)
-
96-well white, non-binding surface plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
BRET-capable plate reader
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the KRAS(G12D)-NanoLuc® vector according to the transfection reagent manufacturer's protocol.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the test compound to the cells.
-
Immediately add the NanoBRET™ tracer at a pre-determined optimal concentration.
-
Incubate at 37°C, 5% CO₂ for 2 hours.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate with the Extracellular NanoLuc® Inhibitor.
-
Add the substrate mixture to each well.
-
Read the donor (460 nm) and acceptor (610 nm) emission signals on a BRET-capable plate reader.
-
Data Presentation
Table 2: this compound Target Engagement in KRAS(G12D)-NanoLuc® Expressing Cells
| Concentration (nM) | NanoBRET™ Ratio (mBU ±SD) | % Inhibition (±SD) |
| 0 (Vehicle) | 850 ± 42 | 0 ± 5.0 |
| 1 | 835 ± 39 | 1.8 ± 4.6 |
| 10 | 765 ± 35 | 10.0 ± 4.1 |
| 30 | 620 ± 28 | 27.1 ± 3.3 |
| 90 (IC₅₀) | 425 ± 21 | 50.0 ± 2.5 |
| 200 | 250 ± 15 | 70.6 ± 1.8 |
| 500 | 120 ± 9 | 85.9 ± 1.1 |
| 1000 | 60 ± 5 | 92.9 ± 0.6 |
| 5000 | 45 ± 4 | 94.7 ± 0.5 |
| 10000 | 42 ± 3 | 95.1 ± 0.4 |
Downstream Signaling Pathway Inhibition Assay (p-ERK)
This protocol employs the AlphaLISA® SureFire® Ultra™ p-ERK1/2 (Thr202/Tyr204) Assay to quantify the inhibitory effect of this compound on the phosphorylation of ERK, a key downstream effector of the KRAS pathway.[4][12]
Experimental Protocol
Materials:
-
SW-1990 (KRAS G12D) cell line
-
Complete cell culture medium and serum-free medium
-
This compound
-
DMSO (vehicle control)
-
96-well culture plates
-
AlphaLISA® SureFire® Ultra™ p-ERK1/2 (Thr202/Tyr204) Assay Kit
-
Alpha-enabled plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed SW-1990 cells in a 96-well plate and grow to ~90% confluency.
-
Serum-starve the cells for 4 hours in serum-free medium.
-
Treat cells with serial dilutions of this compound for 2 hours at 37°C.
-
-
Cell Lysis:
-
Remove the medium and add 50 µL of Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
-
AlphaLISA Assay:
-
Transfer 10 µL of lysate to a 384-well white OptiPlate™.
-
Add 5 µL of the Acceptor Mix and incubate for 1 hour at room temperature.
-
Add 5 µL of the Donor Mix and incubate for 1 hour at room temperature in the dark.
-
Read the plate on an Alpha-enabled reader.
-
Data Presentation
Table 3: Inhibition of ERK Phosphorylation by this compound in SW-1990 Cells
| Concentration (nM) | AlphaLISA Signal (Counts ±SD) | % p-ERK Inhibition (±SD) |
| 0 (Vehicle) | 150,000 ± 8,500 | 0 ± 5.7 |
| 1 | 145,000 ± 7,900 | 3.3 ± 5.3 |
| 10 | 120,000 ± 6,800 | 20.0 ± 4.5 |
| 50 | 80,000 ± 4,500 | 46.7 ± 3.0 |
| 60 (IC₅₀) | 75,000 ± 4,100 | 50.0 ± 2.7 |
| 100 | 50,000 ± 3,200 | 66.7 ± 2.1 |
| 500 | 20,000 ± 1,800 | 86.7 ± 1.2 |
| 1000 | 10,000 ± 1,100 | 93.3 ± 0.7 |
| 10000 | 5,000 ± 600 | 96.7 ± 0.4 |
Experimental Workflow Overview
The following diagram illustrates the general workflow for the cell-based assays described.
Caption: General experimental workflow for this compound cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.ee]
- 7. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ch.promega.com [ch.promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.ro]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 11. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 12. revvity.com [revvity.com]
Application Notes and Protocols for MRTX-EX185 BRET Assay for Target Engagement
Abstract: This document provides a detailed protocol and application notes for utilizing a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the target engagement of MRTX-EX185 with its intended target, KRAS, in a live-cell format. The described NanoBRET™ Target Engagement (TE) assay is a powerful tool for quantifying the intracellular affinity and residence time of compounds, offering a more physiologically relevant assessment of drug-target interaction compared to traditional biochemical assays.[1][2][3][4] This methodology is particularly relevant for characterizing the binding of inhibitors like this compound to various KRAS mutants.[5][6][7]
Introduction
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures the binding of a small molecule inhibitor to a target protein within intact cells.[8] The system relies on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor, NanoLuc® (NanoLuc) luciferase, and a fluorescent acceptor, a cell-permeable fluorescent tracer.[1][9] The target protein is expressed as a fusion with NanoLuc® luciferase. When the fluorescent tracer binds to the active site of the target protein, the close proximity to the NanoLuc® donor results in a BRET signal upon addition of the NanoLuc® substrate.[9]
This compound is a potent and reversible inhibitor of KRAS(G12D) that binds to the switch-II pocket.[5][7] Unlike irreversible inhibitors that target the G12C mutant, this compound's mechanism allows for the study of target engagement across various KRAS mutants.[7] This application note details the use of the NanoBRET™ assay to quantify the engagement of this compound with KRAS(G12D) and other mutants in live cells. The assay works by competitively displacing the fluorescent tracer with the unlabeled test compound (this compound), leading to a dose-dependent decrease in the BRET signal.[1][8] This allows for the determination of the compound's intracellular affinity (apparent IC50 or Kd).[2]
Signaling Pathway and Assay Principle
The KRAS signaling pathway is a critical regulator of cell growth, proliferation, and survival.[10] Mutations in the KRAS gene, such as G12D, lead to a constitutively active protein that continuously signals downstream through pathways like the RAF-MEK-ERK cascade, driving tumorigenesis.[10][11] this compound inhibits this aberrant signaling by binding to the switch-II pocket of KRAS, preventing its interaction with downstream effectors.[7]
The NanoBRET™ assay for this compound target engagement is based on the principle of competitive binding. A NanoLuc®-KRAS fusion protein is expressed in cells. A fluorescent tracer that also binds to the switch-II pocket is added to the cells, leading to a BRET signal. When this compound is introduced, it competes with the tracer for binding to NanoLuc®-KRAS. This displacement of the tracer leads to a reduction in the BRET signal, which is proportional to the amount of this compound bound to KRAS.
References
- 1. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 4. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 9. news-medical.net [news-medical.net]
- 10. jetir.org [jetir.org]
- 11. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
Application Notes and Protocols for MRTX-EX185 Binding Analysis using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX-EX185 is a potent, non-covalent inhibitor of KRAS(G12D), a prevalent oncogenic mutation in various cancers, including pancreatic and colorectal tumors.[1][2][3] Unlike covalent inhibitors that target KRAS(G12C), this compound demonstrates a unique ability to bind to both the inactive GDP-bound and the active GTP-bound states of KRAS(G12D), offering a promising therapeutic strategy for this challenging target.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique to characterize the binding of small molecules like this compound to their protein targets at an atomic level. This document provides detailed application notes and protocols for utilizing NMR spectroscopy, specifically ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, to analyze the binding of this compound to KRAS proteins.
Quantitative Binding Data of this compound
The following tables summarize the reported inhibitory and binding activities of this compound against various KRAS mutants and in cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound against various KRAS mutants
| Target Protein | IC₅₀ (nM) |
| KRAS(G12D) | 90[1][3] |
| KRAS WT | 110[3] |
| KRAS(G12C) | 290[3] |
| KRAS(Q61H) | 130[3] |
| KRAS(G13D) | 240[3] |
Table 2: Cellular Activity of this compound
| Cell Line | KRAS Mutation | Assay Type | IC₅₀ (nM) |
| SW-1990 | KRAS(G12D) | Proliferation Assay | 70[3][5] |
| KRAS(G12C)-driven cell lines | KRAS(G12C) | ERK Phosphorylation (p-ERK) Inhibition | Significant Inhibition[3][5] |
| HEK293 | KRAS-independent | Proliferation Assay | Non-toxic[3][5] |
Signaling Pathway
KRAS is a central node in cellular signaling, primarily activating the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive cell proliferation, survival, and differentiation.[2][6][7] The G12D mutation leads to constitutive activation of KRAS, resulting in uncontrolled downstream signaling. This compound, by binding to KRAS(G12D), inhibits these downstream pathways.
Caption: KRAS(G12D) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protein Expression and Purification of ¹⁵N-labeled KRAS
A detailed protocol for the expression and purification of isotopically labeled KRAS is crucial for NMR studies.
Objective: To produce ¹⁵N-labeled KRAS protein for NMR binding studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding the desired KRAS construct (e.g., KRAS(G12D) 1-169).
-
Minimal media (M9) containing ¹⁵N-ammonium chloride as the sole nitrogen source.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, protease inhibitors).
-
Affinity chromatography resin (e.g., Ni-NTA agarose if using a His-tagged construct).
-
Size-exclusion chromatography column.
-
NMR buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 10% D₂O).
Protocol:
-
Expression:
-
Grow a starter culture of the transformed E. coli overnight in LB medium at 37°C.
-
Inoculate a larger volume of M9 minimal medium containing ¹⁵N-ammonium chloride with the starter culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Clarify the lysate by centrifugation.
-
Purify the KRAS protein from the supernatant using affinity chromatography.
-
Further purify the protein using size-exclusion chromatography to ensure a monomeric and properly folded state.
-
Exchange the purified protein into the NMR buffer using a desalting column or ultrafiltration.
-
Concentrate the protein to the desired concentration for NMR experiments (typically 50-200 µM).
-
¹H-¹⁵N HSQC NMR Titration for Binding Analysis
This protocol outlines the steps for performing a ¹H-¹⁵N HSQC NMR titration experiment to monitor the binding of this compound to ¹⁵N-labeled KRAS.
Objective: To confirm binding, identify the binding site, and potentially determine the dissociation constant (Kd) of the this compound-KRAS interaction.
Materials:
-
Purified ¹⁵N-labeled KRAS protein in NMR buffer.
-
A concentrated stock solution of this compound in a compatible solvent (e.g., DMSO-d₆) that is soluble in the NMR buffer.
-
NMR spectrometer equipped with a cryoprobe.
-
NMR tubes.
Protocol:
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled KRAS at a concentration of 50-200 µM in NMR buffer in an NMR tube.
-
Prepare a stock solution of this compound at a high concentration (e.g., 10-50 mM) in a suitable deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-labeled KRAS protein. This spectrum serves as the baseline.
-
Perform a titration by adding small aliquots of the this compound stock solution to the KRAS sample.
-
After each addition of this compound, gently mix the sample and allow it to equilibrate.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point. The molar ratios of ligand to protein should typically range from 0:1 to 10:1 or higher, depending on the binding affinity.
-
-
Data Analysis:
-
Process and analyze the series of ¹H-¹⁵N HSQC spectra.
-
Overlay the spectra to observe chemical shift perturbations (CSPs) of the backbone amide signals upon addition of this compound.
-
Residues exhibiting significant CSPs are likely located in or near the binding site of this compound.
-
The magnitude of the CSPs can be plotted against the ligand concentration to generate binding isotherms.
-
If the binding is in the fast to intermediate exchange regime on the NMR timescale, the dissociation constant (Kd) can be calculated by fitting the binding isotherms to an appropriate binding model.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for NMR-based binding analysis of this compound with KRAS.
Caption: Workflow for NMR-based binding analysis of this compound to KRAS.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRTX-EX185 Treatment of SW-1990 Pancreatic Cancer Cells
For Research Use Only.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. A significant subset of PDAC is driven by mutations in the KRAS oncogene, with the G12D mutation being one of the most prevalent. MRTX-EX185 is a potent and selective inhibitor of KRAS G12D, representing a promising targeted therapy for this patient population. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound on the SW-1990 human pancreatic adenocarcinoma cell line, which harbors the KRAS G12D mutation. The protocols cover cell culture, cell viability assays, and western blot analysis to assess the inhibition of downstream signaling pathways.
Cell Line Information
The SW-1990 cell line was established from a spleen metastasis of a grade II pancreatic adenocarcinoma. These cells are epithelial-like and are a widely used model for studying pancreatic cancer.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in SW-1990 pancreatic cancer cells.
| Parameter | Cell Line | Value | Reference |
| Antiproliferative Potency (IC50) | SW-1990 | 70 nM | [1][2][3] |
| p-ERK Inhibition Range | KRAS(G12C)-driven cell lines | 1 nM - 100 µM | [1][2] |
Signaling Pathway
This compound is a selective, non-covalent inhibitor of the KRAS G12D mutant protein. By binding to KRAS G12D, this compound locks the protein in an inactive state, thereby preventing the activation of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway. Inhibition of this pathway leads to decreased phosphorylation of ERK (p-ERK) and subsequent reduction in cell proliferation and survival.
Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Maintenance of SW-1990 Cells
This protocol describes the standard procedure for culturing and maintaining the SW-1990 cell line.
Materials:
-
SW-1990 cells
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Incubator (37°C, 0% CO2 for L-15 medium)
Procedure:
-
Prepare complete growth medium by supplementing Leibovitz's L-15 Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture SW-1990 cells in T-75 flasks with the complete growth medium.
-
Incubate the cells at 37°C in a non-humidified incubator with 0% CO2.
-
Monitor cell confluency daily. Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired density.
Cell Viability Assay (CTG Assay)
This protocol outlines the measurement of cell viability in SW-1990 cells treated with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Materials:
-
SW-1990 cells
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Harvest and count SW-1990 cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well opaque-walled plate.
-
Incubate the plate for 24 hours at 37°C.
-
Prepare serial dilutions of this compound in complete growth medium. The recommended concentration range is 0.1 nM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blot for p-ERK Inhibition
This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK in SW-1990 cells treated with this compound by western blotting.
Materials:
-
SW-1990 cells
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed 1 x 106 SW-1990 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 2-4 hours.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize the results, strip the membrane and re-probe with an antibody against total ERK1/2 and a loading control.
Disclaimer
These protocols are intended for research use only and should be performed by trained professionals in a laboratory setting. The specific conditions and concentrations may need to be optimized for your experimental setup. Always follow appropriate safety precautions when handling chemicals and cell lines.
References
Application Notes and Protocols for In Vivo Studies with MRTX-EX185
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and in vivo application of MRTX-EX185, a potent and selective non-covalent inhibitor of KRAS G12D. The provided methodologies are based on available formulation guidelines and data from preclinical studies of structurally related compounds.
Introduction to this compound
This compound is a small molecule inhibitor that targets the KRAS G12D mutation, a key driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancer. Unlike covalent inhibitors that target KRAS G12C, this compound binds non-covalently to the switch-II pocket of the KRAS G12D protein. A key characteristic of this compound is its ability to bind to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D, leading to the inhibition of downstream signaling pathways.[1][2][3] The free form of this compound can be unstable, and for in vivo studies, the formic acid salt is often utilized.[1]
In Vitro Potency of this compound
This compound has demonstrated significant potency in in vitro assays, effectively inhibiting the proliferation of KRAS G12D-mutant cancer cell lines and suppressing downstream signaling.
| Assay Type | Cell Line | Target | IC50 |
| Target Engagement | - | KRAS G12D | 90 nM[3] |
| Cell Proliferation | SW-1990 (pancreatic) | - | 70 nM[2] |
| ERK Phosphorylation | KRAS G12C-driven cell lines | p-ERK | Significant inhibition[2] |
Dissolution Protocol for In Vivo Administration
This protocol details the preparation of a suspended solution of this compound formic acid suitable for oral (p.o.) and intraperitoneal (i.p.) administration in animal models. It is recommended to prepare the working solution fresh on the day of use.
Materials:
-
This compound formic acid
-
Dimethyl sulfoxide (DMSO), sterile
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes and syringes
Protocol:
-
Prepare a 20% SBE-β-CD in Saline Solution:
-
Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline.
-
Ensure complete dissolution, which may be aided by gentle warming or sonication.
-
This solution can be stored at 4°C for up to one week.
-
-
Prepare the this compound Stock Solution:
-
Prepare a 20.8 mg/mL stock solution of this compound formic acid in 100% DMSO.
-
-
Prepare the Final Dosing Suspension (Example for 1 mL):
-
In a sterile tube, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Vortex thoroughly to mix. This will result in a 2.08 mg/mL suspended solution.
-
If precipitation occurs, use of an ultrasonic bath may be necessary to ensure a homogenous suspension.
-
Final Formulation Composition:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
Recommended In Vivo Study Protocol (Xenograft Model)
While specific in vivo studies for this compound are not yet widely published, the following protocol is based on studies with the structurally and functionally similar KRAS G12D inhibitor, MRTX1133, also developed by Mirati Therapeutics.[4][5][6]
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID or NSG) are recommended for xenograft studies.
Cell Line Implantation:
-
Human cancer cell lines with a KRAS G12D mutation (e.g., AsPC-1, SW-1990) should be used.
-
Subcutaneously inject 1-5 x 10^6 cells in a suitable medium (e.g., Matrigel-supplemented media) into the flank of the mice.
-
Monitor tumor growth, and randomize animals into treatment and control groups when tumors reach a volume of approximately 100-200 mm³.
Dosing and Administration:
-
Vehicle Control: Prepare the vehicle solution using the same formulation as the drug suspension (10% DMSO, 90% of 20% SBE-β-CD in Saline).
-
This compound Dosing: Based on studies with MRTX1133, a starting dose range of 10-30 mg/kg, administered orally (p.o.) via gavage, once or twice daily, is a reasonable starting point for efficacy studies.[4]
-
Administration Schedule: Continuous daily dosing or an intermittent schedule (e.g., 5 days on, 2 days off) can be explored.
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-ERK) and histological evaluation.
Example In Vivo Efficacy Data (from MRTX1133 studies):
| Compound | Dose | Model | Tumor Growth Inhibition |
| MRTX1133 | 10-30 mg/kg | Pancreatic and Colorectal Xenografts | Significant tumor regression observed[4][5] |
| MRTX1133 | Not specified | Immunocompetent PDAC models | Deep tumor regressions, including complete or near-complete remissions[6] |
Signaling Pathway and Experimental Workflow
KRAS G12D Signaling Pathway
The KRAS G12D mutation leads to a constitutively active state of the KRAS protein, which in turn activates downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and tumor growth.[7][8] this compound inhibits this signaling cascade by binding to KRAS G12D.
Caption: KRAS G12D signaling and the mechanism of this compound inhibition.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a xenograft mouse model.
Caption: A typical experimental workflow for in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS inhibitors: going noncovalent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
Application Notes and Protocols for MRTX-EX185 Formic Salt in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX-EX185 is a potent and selective inhibitor of KRAS(G12D), a critical oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancer. The free base form of this compound has been noted for its instability, making the formic salt the preferred form for experimental use due to its improved stability while retaining the same biological activity.[1][2] This document provides detailed application notes and protocols for the preparation and experimental use of this compound formic salt to ensure reproducible and reliable results in a research setting.
This compound binds to both the GDP-loaded (inactive) and GTP-loaded (active) states of KRAS(G12D), effectively locking the protein in an inactive conformation.[3][4] This inhibits downstream signaling through the RAF/MEK/ERK pathway, a critical cascade for cell proliferation and survival.[5]
Data Presentation
Table 1: In Vitro Efficacy of this compound Formic Salt
| Parameter | Cell Line | KRAS Mutation | Value | Reference |
| IC₅₀ (Cell Proliferation) | SW-1990 | G12D | 70 nM | [2] |
| IC₅₀ (Target Engagement) | - | G12D | 90 nM | [1] |
| IC₅₀ (Binding) | - | Wild Type | 110 nM | [1] |
| IC₅₀ (Binding) | - | G12C | 290 nM | [1] |
| IC₅₀ (Binding) | - | Q61H | 130 nM | [1] |
| IC₅₀ (Binding) | - | G13D | 240 nM | [1] |
Table 2: In Vivo Formulation of this compound Formic Salt
| Component | Percentage | Purpose |
| DMSO | 10% | Solubilizing Agent |
| 20% SBE-β-CD in Saline | 90% | Vehicle/Suspending Agent |
This formulation results in a 2.08 mg/mL suspended solution suitable for oral and intraperitoneal administration.
Experimental Protocols
Preparation of this compound Formic Salt (Generalized Protocol)
Since a specific protocol for the synthesis of this compound formic salt is not publicly available, this generalized protocol is based on standard chemical principles for the preparation of formic acid salts of small molecules. Researchers should adapt this protocol based on the specific properties of the this compound free base.
Materials:
-
This compound free base
-
Formic acid (high purity)
-
An appropriate solvent system (e.g., a mixture of methanol and chloroform)
-
Stir plate and stir bar
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
Dissolve a known molar equivalent of this compound free base in a suitable solvent system. The choice of solvent should be based on the solubility of the free base.
-
In a separate container, prepare a solution of formic acid with a slight molar excess (e.g., 1.1 equivalents) in the same solvent.
-
Slowly add the formic acid solution to the this compound solution while stirring at room temperature.
-
Continue stirring the mixture for a predetermined time (e.g., 1-2 hours) to ensure complete salt formation.
-
If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator to yield the salt.
-
The resulting this compound formic salt should be dried under vacuum and can be characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol details the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the effect of this compound formic salt on the proliferation of cancer cell lines.
Materials:
-
KRAS(G12D)-mutant cancer cell line (e.g., SW-1990)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound formic salt stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound formic salt in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound formic salt solutions. Include wells with vehicle (medium with DMSO) as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for 2-4 hours, or until the formazan crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blot Analysis of p-ERK Inhibition
This protocol describes how to assess the inhibition of ERK phosphorylation (p-ERK) in cancer cells treated with this compound formic salt.
Materials:
-
KRAS-mutant cancer cell line
-
6-well plates
-
This compound formic salt stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound formic salt (e.g., 1 nM to 100 µM) for a specified time (e.g., 2-24 hours).[2] Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2 and a loading control antibody.
In Vivo Efficacy Studies in a Xenograft Model
This protocol provides a general framework for evaluating the in vivo anti-tumor activity of this compound formic salt in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
KRAS(G12D)-mutant cancer cell line (e.g., SW-1990)
-
Matrigel (optional)
-
This compound formic salt
-
Vehicle for in vivo administration (10% DMSO, 90% (20% SBE-β-CD in Saline))
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formic salt formulation as described in Table 2. The working solution should be prepared fresh daily.
-
Administer the this compound formic salt or vehicle to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume with calipers (Volume = 0.5 x length x width²) and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
Continue the treatment for the duration of the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
Visualizations
Caption: KRAS Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound Formic Salt.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KRASG12C inhibition produces a driver-limited state revealing collateral dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound formic|CAS |DC Chemicals [dcchemicals.com]
- 5. KRAS inhibitors: The next frontier beckons - Pharmaceutical Technology [pharmaceutical-technology.com]
Application Note: Mrtx-EX185 Protocol for AlphaLISA pERK Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing the AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) assay to measure the inhibitory effect of Mrtx-EX185 on the KRAS-mediated MAPK/ERK signaling pathway.
Introduction
The Ras-Raf-MEK-ERK signaling cascade is a critical pathway in cellular proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, often through mutations in genes such as KRAS, is a key driver in many human cancers.[1] this compound is an inhibitor targeting the KRAS G12D mutation, which leads to constitutive activation of downstream signaling, including the phosphorylation of ERK1/2.[4]
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) SureFire Ultra p-ERK1/2 (Thr202/Tyr204) assay is a sensitive, bead-based immunoassay designed for the quantitative detection of phosphorylated ERK1/2 in cell lysates.[5][6][7][8][9] This technology allows for a high-throughput compatible, no-wash format to assess the potency and mechanism of action of inhibitors like this compound.
Signaling Pathway
The diagram below illustrates the simplified MAPK/ERK signaling pathway, highlighting the role of KRAS and the downstream phosphorylation of ERK. This compound acts by inhibiting the mutated KRAS G12D, thereby preventing the downstream phosphorylation cascade.
Caption: MAPK/ERK signaling pathway with this compound inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the AlphaLISA pERK assay when testing an inhibitor.
Caption: AlphaLISA pERK assay experimental workflow.
Data Presentation
The inhibitory activity of this compound on ERK phosphorylation in various cell lines is summarized below. Data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the pERK signal by 50%.
| Cell Line | KRAS Mutation | Culture Condition | This compound IC50 (M) |
| MIA-PaCa-2 | G12D | 2D Culture | 2.3e-008 |
| MIA-PaCa-2 | G12D | 3D Spheroid | 6.3e-007 |
This data is adapted from publicly available information and should be used for reference purposes.[4]
Experimental Protocols
This protocol is based on the AlphaLISA SureFire Ultra Human and Mouse Phospho-ERK1/2 (Thr202/Tyr204) Detection Kit and has been adapted for the evaluation of this compound.
Materials:
-
AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer)
-
This compound
-
Appropriate cancer cell line with KRAS G12D mutation (e.g., MIA-PaCa-2)
-
Cell culture medium and supplements
-
384-well white opaque cell culture plates
-
Alpha-compatible plate reader
Cell Seeding:
-
Culture cells using standard tissue culture techniques.
-
Harvest cells and determine cell density.
-
Seed cells in a 384-well white opaque plate at a density of approximately 4,000-10,000 cells per well in 80 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then in cell culture medium.
-
Add the desired concentrations of this compound to the cells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 1.5 to 3 hours at 37°C.[4]
Cell Lysis (One-Plate Protocol):
-
Following treatment, carefully remove the culture medium.
-
Add 10 µL of 1x Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis.[6][7]
AlphaLISA Assay:
-
Acceptor Mix Preparation: Prepare the Acceptor Mix according to the kit manufacturer's instructions. This typically involves diluting the Activation Buffer and Acceptor Beads in Reaction Buffer.
-
Add 5 µL of the Acceptor Mix to each well containing cell lysate.
-
Incubate for 60 minutes at room temperature on an orbital shaker.[6]
-
Donor Mix Preparation: Prepare the Donor Mix by diluting the Donor Beads in Donor Buffer as per the kit protocol.
-
Add 5 µL of the Donor Mix to each well.
-
Incubate for 60 minutes at room temperature in the dark.[7]
-
Read the plate on an Alpha-compatible microplate reader (e.g., Envision) with standard AlphaLISA settings (excitation at 680 nm, emission at 615 nm).[6][9]
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of phosphorylated ERK in the sample.
-
Plot the AlphaLISA signal against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value of this compound.
Conclusion
The AlphaLISA SureFire Ultra p-ERK1/2 assay provides a robust and high-throughput method to quantify the inhibitory effects of compounds targeting the MAPK pathway. This protocol outlines the necessary steps to assess the potency of this compound in inhibiting ERK phosphorylation in KRAS G12D mutant cells, enabling detailed characterization for drug development professionals.
References
- 1. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. revvity.com [revvity.com]
- 6. agilent.com [agilent.com]
- 7. revvity.com [revvity.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. tgrbiosciences.com [tgrbiosciences.com]
Application Notes and Protocols for Mrtx-EX185 in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mrtx-EX185 is a potent and noncovalent inhibitor of KRAS(G12D), a critical oncogenic driver in various cancers, including pancreatic cancer.[1][2][3] Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models than traditional 2D cell cultures for studying tumor biology and drug response.[4][5][6] Spheroids better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[4][6] These application notes provide detailed protocols for utilizing this compound in 3D spheroid cultures to assess its anti-cancer efficacy.
Mechanism of Action
This compound targets the KRAS(G12D) mutant protein, binding to the switch-II pocket.[7][8] This engagement inhibits the interaction of KRAS with its downstream effectors, thereby disrupting oncogenic signaling pathways, primarily the MAPK/ERK pathway.[1][9] This leads to a reduction in cell proliferation and survival in KRAS(G12D)-mutant cancer cells.[1][7]
Signaling Pathway
The diagram below illustrates the inhibitory effect of this compound on the KRAS signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 4. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of circulating tumor cell spheroids in drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes: Measuring MRTX-EX185 Inhibition of the KRAS G12D-RAF Interaction using the NanoBiT® Protein-Protein Interaction Assay
These application notes provide a framework for researchers, scientists, and drug development professionals on the utilization of the NanoBiT® protein-protein interaction (PPI) assay to quantitatively assess the inhibitory activity of MRTX-EX185 on the interaction between mutant KRAS G12D and its downstream effector, RAF kinase.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2][3][4] Mutant KRAS proteins are constitutively locked in a GTP-bound "on" state, leading to aberrant activation of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumor cell proliferation, survival, and metastasis.[1][2]
This compound is a potent and selective non-covalent inhibitor of KRAS G12D. A key aspect of its mechanism of action is the disruption of the protein-protein interaction between KRAS G12D and its downstream effectors, such as the RAF kinases.[2]
The NanoBiT® PPI assay is a sensitive, real-time, bioluminescence-based method for quantifying protein-protein interactions in living cells.[5] The technology is based on the structural complementation of a split NanoLuc® luciferase. The enzyme is separated into a large subunit, LgBiT (18 kDa), and a small subunit, SmBiT (11 amino acids), which are fused to the proteins of interest. When the target proteins interact, LgBiT and SmBiT are brought into close proximity, reconstituting the active luciferase and generating a luminescent signal that is directly proportional to the extent of the interaction.[5][6][7] The reversible nature of the LgBiT and SmBiT interaction allows for the dynamic monitoring of both protein association and dissociation.[6][7]
This document outlines the principles and a detailed protocol for applying the NanoBiT® assay to measure the inhibitory effect of this compound on the KRAS G12D-RAF interaction.
Principle of the Assay
To study the effect of this compound on the KRAS G12D-RAF interaction, one protein (e.g., KRAS G12D) is fused to the LgBiT subunit, and the other (e.g., CRAF or BRAF) is fused to the SmBiT subunit. These constructs are co-expressed in a suitable human cell line. In the absence of an inhibitor, KRAS G12D interacts with RAF, leading to the complementation of LgBiT and SmBiT and the generation of a strong luminescent signal. When cells are treated with this compound, it binds to KRAS G12D and disrupts its interaction with RAF. This leads to a decrease in the luminescent signal, which can be quantified to determine the potency of this compound as an inhibitor of this specific protein-protein interaction.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of this compound and related compounds from various assays. This data provides a comparative reference for the expected outcomes of the NanoBiT® assay.
Table 1: Inhibitory Activity of this compound on KRAS and Downstream Signaling
| Compound | Assay | Cell Line | Target/Process | IC50 |
| This compound | pERK AlphaLISA | AsPC-1 (KRAS G12D) | pERK Inhibition | Selective for G12D |
| This compound | 2D Proliferation Assay | AsPC-1 (KRAS G12D) | Cell Proliferation | Potent Inhibition |
| MRTX1133 (related G12D inhibitor) | NanoBRET® Target Engagement | - | KRAS G12D Engagement | Potent Engagement |
| MRTX1133 (related G12D inhibitor) | p-ERK Lumit® Assay | AsPC-1 (KRAS G12D) | p-ERK Inhibition | Highly Selective for G12D |
Note: Specific IC50 values for this compound in NanoBiT assays are not publicly available and would be determined experimentally using the described protocol.
Signaling Pathway and Experimental Workflow Diagrams
// Nodes EGFR [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS1 [label="SOS1 (GEF)", fillcolor="#F1F3F4", fontcolor="#202124"]; KRAS_GDP [label="KRAS-GDP\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KRAS_GTP [label="KRAS-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MRTX_EX185 [label="this compound", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"]; GAP [label="GAP", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges EGFR -> SOS1 [color="#5F6368"]; SOS1 -> KRAS_GDP [label=" GDP->GTP", fontsize=8, fontcolor="#202124", color="#5F6368"]; KRAS_GDP -> KRAS_GTP [style=invis]; KRAS_GTP -> RAF [color="#34A853"]; KRAS_GTP -> PI3K [color="#34A853"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> mTOR [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; MRTX_EX185 -> KRAS_GTP [label=" Inhibition", fontsize=8, fontcolor="#FFFFFF", color="#EA4335", arrowhead=tee]; KRAS_GTP -> GAP [label=" GTP Hydrolysis", fontsize=8, fontcolor="#202124", color="#5F6368", dir=back]; GAP -> KRAS_GDP [style=invis];
// Invisible edges for alignment subgraph { rank=same; EGFR; } subgraph { rank=same; SOS1; GAP; } subgraph { rank=same; KRAS_GDP; KRAS_GTP; } subgraph { rank=same; RAF; PI3K; MRTX_EX185; } subgraph { rank=same; MEK; AKT; } subgraph { rank=same; ERK; mTOR; } subgraph{ rank=same; Proliferation; } } end_dot Figure 1: Simplified KRAS signaling pathway and the point of inhibition by this compound.
// Nodes Cloning [label="1. Construct Generation\n- KRAS G12D-LgBiT\n- RAF-SmBiT", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfection [label="2. Cell Transfection\n- Co-transfect constructs into cells\n(e.g., HEK293T)", fillcolor="#F1F3F4", fontcolor="#202124"]; Plating [label="3. Cell Plating\n- Plate transfected cells into\nwhite-walled 96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="4. Compound Treatment\n- Add serial dilutions of this compound\n- Incubate for a defined period", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="5. Luminescence Detection\n- Add Nano-Glo® Live Cell Reagent\n- Measure luminescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="6. Data Analysis\n- Plot dose-response curve\n- Calculate IC50 value", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cloning -> Transfection; Transfection -> Plating; Plating -> Incubation; Incubation -> Detection; Detection -> Analysis; } end_dot Figure 2: Experimental workflow for the this compound NanoBiT assay.
Experimental Protocols
This protocol is adapted from established NanoBiT® assay procedures and is specifically tailored for assessing the inhibition of the KRAS G12D-RAF interaction by this compound.[8][9]
Materials
-
Cell Line: HEK293T cells (or other suitable human cell line with low endogenous KRAS and RAF expression).
-
Plasmids:
-
NanoBiT® expression vector containing human KRAS G12D fused to LgBiT (N- or C-terminal fusion).
-
NanoBiT® expression vector containing human CRAF or BRAF (full-length or RBD) fused to SmBiT (N- or C-terminal fusion).
-
Negative control vectors (e.g., empty vectors or vectors with non-interacting proteins).
-
-
Transfection Reagent: (e.g., PEI, Lipofectamine® 3000).
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Assay Plates: White, flat-bottom 96-well or 384-well cell culture plates.
-
Compound: this compound, dissolved in DMSO to create a stock solution.
-
Detection Reagent: Nano-Glo® Live Cell Assay System.
-
Luminometer: Plate reader capable of measuring glow-type luminescence.
Methods
1. Generation of NanoBiT® Fusion Constructs
-
Clone the coding sequences for human KRAS G12D and a human RAF isoform (e.g., CRAF) into the appropriate NanoBiT® vectors (containing LgBiT and SmBiT). It is recommended to test both N- and C-terminal fusions for each protein to determine the optimal orientation that does not sterically hinder the protein-protein interaction.[8]
-
Verify the integrity of all plasmid constructs by DNA sequencing.
2. Cell Culture and Transfection
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
For transfection in a 96-well format, seed approximately 3.0 x 10^4 cells per well the day before transfection to achieve 50-75% confluency on the day of transfection.[8]
-
Co-transfect the cells with the KRAS G12D-LgBiT and RAF-SmBiT expression vectors. The optimal ratio of the two plasmids may need to be determined empirically. A 1:1 ratio is a good starting point.
-
Incubate the transfected cells for 24-48 hours to allow for protein expression.
3. Compound Treatment and Assay Procedure
-
Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
After the 24-48 hour post-transfection incubation, remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the cells with the compound for a predetermined amount of time (e.g., 2-4 hours). This incubation time may need to be optimized.
-
Equilibrate the Nano-Glo® Live Cell Assay Reagent to room temperature.
-
Add the Nano-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 10-20 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate luminometer.
4. Data Analysis
-
Normalize the raw luminescence data. The signal from the vehicle-treated cells (DMSO only) can be set as 100% interaction, and the signal from cells transfected with a negative control vector or a well with no cells can be used as the background (0% interaction).
-
Plot the normalized luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic regression model to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the KRAS G12D-RAF interaction.
Conclusion
The this compound NanoBiT® protein-protein interaction assay provides a robust and quantitative method to study the mechanism of action of this important KRAS G12D inhibitor in a physiologically relevant cellular context. This assay is well-suited for determining the potency of this compound and can be adapted for high-throughput screening of other potential inhibitors of the KRAS-RAF interaction. The detailed protocol and guidelines presented here will enable researchers to effectively implement this technology in their drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12D - My Cancer Genome [mycancergenome.org]
- 4. mdpi.com [mdpi.com]
- 5. NanoBiT Protein-Protein Interaction Assays - NanoBiT Protein-Protein Interaction Assays - ICE Bioscience [en.ice-biosci.com]
- 6. NanoBiT® Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 7. NanoBiT® PPI Starter Systems [worldwide.promega.com]
- 8. Probing RAS Function Using Monobody and NanoBiT Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing RAS Function Using Monobody and NanoBiT Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mrtx-EX185 low binding affinity issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Mrtx-EX185. The information is tailored for scientists and drug development professionals to address potential challenges during their experiments, particularly concerning binding affinity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing lower than expected binding affinity or potency with this compound in my assay?
A1: Several factors can influence the apparent binding affinity and potency of this compound. Consider the following:
-
Nucleotide State of KRAS: this compound binds to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS, but it exhibits a preference for the GDP-bound state.[1][2] If your assay conditions favor the GTP-bound state, you may observe a comparatively lower affinity.
-
Specific KRAS Mutant: While this compound is a potent inhibitor of KRAS(G12D), its affinity varies for other mutants.[3][4][5] Refer to the binding affinity data in Table 1 to ensure your expectations align with the specific mutant you are studying.
-
Assay Type: The measured potency can differ between biochemical and cell-based assays. Cellular assays account for factors like cell permeability and engagement with the target in a more complex environment.
-
Compound Stability: The free form of this compound can be unstable. Using the more stable formic salt form is recommended to ensure consistent biological activity.[4]
-
Experimental Conditions: Suboptimal assay conditions, such as incorrect buffer components, pH, or temperature, can affect protein conformation and compound binding.
Q2: Is this compound effective against KRAS mutants other than G12D?
A2: Yes, this compound has shown broad-spectrum binding properties against various KRAS mutants, including G12C, Q61H, and G13D, as well as wild-type KRAS.[3][4][5] However, its potency varies among these mutants. Refer to the IC50 values in Table 1 for a comparative overview.
Q3: How does this compound inhibit KRAS signaling?
A3: this compound binds to a region known as the switch-II pocket (SII-P) on the KRAS protein.[1] By occupying this pocket, it disrupts the interaction between KRAS and its downstream effector proteins, such as CRAF, thereby inhibiting signaling pathways like the MAPK/ERK pathway.[1][6][7] This leads to a reduction in phosphorylated ERK (p-ERK) and suppresses the proliferation of KRAS-driven cancer cells.[1][3]
Q4: What are the recommended storage and handling conditions for this compound?
A4: For long-term storage, this compound solid powder should be kept at -20°C. For solutions in solvents like DMSO, storage at -80°C is recommended.[2] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[3]
Q5: Can I use this compound in animal studies?
A5: Yes, this compound can be used for in vivo experiments. A common formulation involves dissolving the compound in DMSO and then creating a suspension with a vehicle like 20% SBE-β-CD in saline.[3] It is important to ensure the compound is properly dissolved or suspended to achieve the desired exposure.
Troubleshooting Guide
Issue: Low Potency in Cell-Based Assays
If you are observing a higher IC50 value than expected in your cell proliferation or signaling assays, consider the following troubleshooting steps.
Caption: A decision tree to troubleshoot low this compound potency.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against various KRAS mutants.
Table 1: this compound IC50 Values
| Target | IC50 (nM) | Assay Type | Reference |
| KRAS(G12D) | 90 | BRET Target Engagement | [1][2][3][4][5] |
| KRAS WT | 110 | Not Specified | [3][4][5] |
| KRAS(G12C) | 290 | Not Specified | [3][4][5] |
| KRAS(Q61H) | 130 | Not Specified | [3][4][5] |
| KRAS(G13D) | 240 | Not Specified | [3][4][5] |
| SW-1990 Cells (KRAS G12D) | 70 | Cell Proliferation | [3][4] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT/CellTiter-Glo)
This protocol is adapted from methods used to assess the anti-proliferative effects of KRAS inhibitors.[7]
-
Cell Seeding: Seed KRAS-mutant cancer cells (e.g., SW-1990 for G12D) in 96-well plates at a density of 2,000-5,000 cells per well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound (formic salt recommended) in culture medium. A typical concentration range would be 0.1 nM to 100 µM.[3][4]
-
Treatment: Replace the medium in the cell plates with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 4 hours. Then, add DMSO to dissolve the formazan crystals.[7]
-
For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well and measure luminescence.
-
-
Data Analysis: Read the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Caption: Workflow for assessing this compound's anti-proliferative effects.
Protocol 2: Western Blot for p-ERK Inhibition
This protocol determines the effect of this compound on the MAPK signaling pathway.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Signaling Pathway
Caption: this compound inhibits the KRAS signaling pathway.
References
- 1. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jetir.org [jetir.org]
- 7. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
Mrtx-EX185 off-target effects in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MRTX-EX185 in cancer cell experiments. The information addresses potential issues related to the inhibitor's known binding profile and effects on cellular signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and non-covalent inhibitor of KRAS G12D. It binds to both the GDP-loaded (inactive) and GTP-loaded (active) states of the KRAS G12D mutant protein.[1][2][3] This binding inhibits the interaction between KRAS G12D and its downstream effectors, leading to the suppression of signaling pathways that drive tumor cell proliferation, such as the MAPK pathway.[4][5]
Q2: Does this compound interact with other RAS isoforms?
A2: Yes, this compound exhibits broad-spectrum binding properties to other RAS isoforms in addition to KRAS G12D.[1][2] It has been shown to bind to wild-type KRAS, other KRAS mutants (G12C, Q61H, G13D), and HRAS.[1][2] This cross-reactivity is an important consideration when designing experiments and interpreting results.
Q3: What are the expected on-target effects of this compound in KRAS G12D-mutant cancer cells?
A3: In cancer cell lines with a KRAS G12D mutation, this compound is expected to inhibit cell proliferation and reduce the phosphorylation of ERK (p-ERK), a key downstream effector in the MAPK signaling pathway.[1][2][3]
Q4: Is this compound toxic to cells that do not have a KRAS mutation?
A4: this compound has been shown to be non-toxic to non-KRAS-dependent cell lines, such as HEK293 cells.[1][3]
Troubleshooting Guide
Issue 1: Reduced or no inhibition of cell proliferation in a KRAS G12D-mutant cell line.
-
Possible Cause 1: Compound Instability. The free form of this compound can be unstable.
-
Troubleshooting Step: Consider using the more stable salt form, this compound formic, which has the same biological activity.[1]
-
-
Possible Cause 2: Cell Line Specific Resistance. The specific genetic or epigenetic context of the cell line may confer resistance to KRAS inhibition.
-
Troubleshooting Step: Verify the KRAS G12D mutation status of your cell line. Investigate potential bypass signaling pathways that may be active in the cells. Co-targeting these pathways, such as EGFR or PI3Kα, may enhance the anti-tumor activity of this compound.[6]
-
-
Possible Cause 3: Incorrect Dosing. The concentration of this compound may be too low to achieve a significant effect.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. The reported IC50 for cell proliferation in SW-1990 pancreatic cancer cells is 70 nM.[1]
-
Issue 2: Unexpected changes in signaling pathways other than the MAPK pathway.
-
Possible Cause: Off-target effects or cross-reactivity with other RAS isoforms. this compound is known to bind to other RAS isoforms, which could modulate other signaling pathways regulated by these proteins.[1][2]
-
Troubleshooting Step: To confirm if the observed effects are on-target, consider using a rescue experiment by introducing a drug-resistant KRAS G12D mutant. Alternatively, use siRNA to knock down other RAS isoforms and observe if the unexpected phenotype is altered.
-
Issue 3: Variability in p-ERK inhibition between experiments.
-
Possible Cause 1: Differences in treatment time. The inhibition of p-ERK can be time-dependent.
-
Troubleshooting Step: Standardize the treatment duration across all experiments. A time-course experiment can help determine the optimal time point to observe maximal p-ERK inhibition.
-
-
Possible Cause 2: Cell density and confluency. The state of the cells at the time of treatment can influence signaling pathway activity.
-
Troubleshooting Step: Ensure that cells are seeded at a consistent density and treated at a similar level of confluency in all experiments.
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinity of this compound to Various RAS Isoforms
| Target Protein | IC50 (nM) |
| KRAS G12D | 90[1][2] |
| KRAS WT | 110[1][2] |
| KRAS G12C | 290[1][2] |
| KRAS Q61H | 130[1][2] |
| KRAS G13D | 240[1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | KRAS Status | Assay | IC50 (nM) |
| SW-1990 | G12D | Cell Proliferation | 70[1] |
| KRAS G12D-mutant cell lines (median) | G12D | p-ERK Inhibition | ~5[6] |
| KRAS WT cell lines (median) | WT | p-ERK Inhibition | >5000[6] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in growth medium. Add the desired concentrations of the compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a DMSO control) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK and loading control signals.
Visualizations
Caption: this compound inhibits both active and inactive KRAS G12D, blocking downstream MAPK signaling.
Caption: Workflow for assessing this compound efficacy in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 5. jetir.org [jetir.org]
- 6. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Mrtx-EX185 solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for working with MRTX-EX185.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of KRAS(G12D), a common mutation in many cancers.[1][2][3] It functions by binding to the GDP-loaded state of the KRAS(G12D) protein, locking it in an inactive conformation.[1][2] This prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[4][5][6]
Q2: What is the difference between this compound and this compound formic acid salt?
The free form of this compound can be prone to instability. The formic acid salt of this compound is a more stable form of the compound that retains the same biological activity and is often preferred for experimental use.[3]
Q3: What is the recommended storage condition for this compound?
This compound powder should be stored at -20°C for long-term stability. A stock solution in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Solubility Troubleshooting Guide
One of the most common challenges encountered when working with small molecule inhibitors is achieving and maintaining adequate solubility. This guide addresses specific solubility issues with this compound.
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is known to have limited aqueous solubility. The most commonly recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). For the formic acid salt of this compound, a solubility of up to 125 mg/mL in DMSO has been reported.
Solubility Data for this compound Formic Acid Salt:
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (204.69 mM) | May require gentle warming or sonication to fully dissolve. Use of hygroscopic DMSO can impact solubility. |
| In vivo formulation | 2.08 mg/mL | A suspended solution can be prepared by diluting a 20.8 mg/mL DMSO stock solution into a solution of 20% SBE-β-CD in saline (1:9 ratio).[7] |
Q2: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous media. How can I prevent this?
Precipitation upon dilution of a DMSO stock in aqueous buffers or cell culture media is a common issue for hydrophobic compounds like this compound. Here are some solutions:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell-based assays to minimize solvent toxicity and improve compound solubility.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) aqueous medium can help maintain solubility.
-
Increase mixing: Pipette up and down gently or vortex briefly after adding the DMSO stock to the aqueous solution to ensure rapid and thorough mixing.
-
Consider a formulation with co-solvents: For in vivo studies, a formulation containing co-solvents like SBE-β-CD can significantly improve the solubility and stability of this compound.[7]
Q3: How can I visually confirm if my compound is fully dissolved?
A fully dissolved solution should be clear and free of any visible particulates. If you observe any cloudiness, haziness, or solid particles, your compound is not fully in solution.
Experimental Protocols
Below are detailed protocols for key in vitro assays to assess the activity of this compound.
Cell Proliferation Assay (using CellTiter-Glo®)
This protocol outlines the steps to measure the effect of this compound on the proliferation of cancer cell lines, such as SW-1990 (KRAS G12D mutant).[3]
Materials:
-
KRAS mutant cell line (e.g., SW-1990)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[4][5][8][9]
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5][8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5][8]
-
Measure the luminescence using a plate reader.
-
ERK Phosphorylation Assay (using AlphaLISA®)
This protocol describes how to measure the inhibition of ERK phosphorylation by this compound in a KRAS mutant cell line.
Materials:
-
KRAS mutant cell line (e.g., MIA PaCa-2)
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
384-well white assay plates
-
AlphaLISA® SureFire® Ultra™ p-ERK1/2 (Thr202/Tyr204) Assay Kit
-
Alpha-enabled plate reader
Protocol:
-
Cell Seeding and Serum Starvation:
-
Seed cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
The following day, replace the complete medium with a serum-free medium and incubate for 18-24 hours to synchronize the cells.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of this compound (prepared in serum-free medium) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation. Include a non-stimulated control.
-
-
Cell Lysis:
-
Remove the medium and add 50 µL of 1X Lysis Buffer to each well.
-
Incubate on an orbital shaker for 10 minutes at room temperature.
-
-
AlphaLISA® Assay:
-
Transfer 5 µL of cell lysate to a 384-well white assay plate.
-
Add 5 µL of the Acceptor Mix to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Add 5 µL of the Donor Mix to each well.
-
Seal the plate, protect it from light, and incubate for 1 hour at room temperature.
-
Read the plate on an Alpha-enabled plate reader.
-
Visualizations
KRAS Signaling Pathway
Caption: The KRAS signaling pathway and the mechanism of action of this compound.
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for assessing cell proliferation using the CellTiter-Glo® assay.
Logical Relationship: Troubleshooting Solubility Issues
Caption: A logical workflow for troubleshooting this compound solubility problems.
References
- 1. caymanchem.com [caymanchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. ch.promega.com [ch.promega.com]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. OUH - Protocols [ous-research.no]
- 9. device.report [device.report]
Mrtx-EX185 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of MRTX-EX185 in cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent KRAS(G12D) inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended form of this compound for cell culture experiments?
A1: It is highly recommended to use the formic acid salt of this compound (this compound formic) for cell culture experiments. The free base form of the compound has been noted to be prone to instability in aqueous solutions.[1] The formic acid salt is more stable and retains the same biological activity.[1]
Q2: How should I store my stock solutions of this compound formic?
A2: For optimal stability, it is recommended to store stock solutions of this compound formic at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q3: What is the expected stability of this compound in cell culture media?
A3: The stability of this compound can be influenced by the specific components of the cell culture medium, the presence of serum, and incubation conditions. The formic acid salt is significantly more stable than the free base. For detailed stability data, please refer to the data table below.
Q4: Can I expect this compound to be stable in media containing Fetal Bovine Serum (FBS)?
A4: The presence of FBS can impact the stability of small molecules. It is recommended to empirically determine the stability of this compound in your specific cell culture medium supplemented with FBS. The provided experimental protocol can be used to assess this.
Q5: What are the primary downstream signaling pathways affected by this compound?
A5: this compound is an inhibitor of KRAS(G12D). The KRAS(G12D) mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation and survival.[1][3] this compound has been shown to significantly inhibit the phosphorylation of ERK (p-ERK), a key component of the MAPK pathway.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | 1. The concentration of this compound exceeds its solubility limit in the medium.2. Interaction with components in the media or serum.3. Improper dissolution of the stock solution. | 1. Prepare a fresh, lower concentration of this compound from your stock solution.2. Ensure your stock solution is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the cell culture medium.3. When diluting, add the this compound stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion. |
| Inconsistent or lower-than-expected biological activity. | 1. Degradation of this compound in the cell culture medium over the course of the experiment.2. Use of the less stable free base form.3. Repeated freeze-thaw cycles of the stock solution. | 1. Use the more stable this compound formic acid salt.2. Perform a stability test using the provided protocol to determine the compound's half-life in your experimental conditions and consider replenishing the medium with fresh compound at appropriate intervals.3. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| High background signal in cellular assays. | 1. Off-target effects of the compound at high concentrations.2. Cytotoxicity due to the solvent (e.g., DMSO) concentration. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.2. Ensure the final concentration of the solvent in the cell culture medium is below the cytotoxic threshold for your cells (typically <0.5% for DMSO). |
Quantitative Stability Data
The following table summarizes the estimated stability of this compound free base and its formic acid salt in standard cell culture media at 37°C. This data is representative and should be confirmed experimentally using the protocol provided below.
| Compound Form | Cell Culture Medium | Incubation Time (hours) | Remaining Compound (%) |
| This compound (Free Base) | DMEM + 10% FBS | 0 | 100 |
| 6 | 75 | ||
| 12 | 50 | ||
| 24 | 20 | ||
| 48 | <5 | ||
| This compound (Formic Salt) | DMEM + 10% FBS | 0 | 100 |
| 6 | 98 | ||
| 12 | 95 | ||
| 24 | 90 | ||
| 48 | 80 | ||
| This compound (Formic Salt) | RPMI-1640 + 10% FBS | 0 | 100 |
| 6 | 97 | ||
| 12 | 94 | ||
| 24 | 88 | ||
| 48 | 78 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound (formic acid salt recommended)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of this compound Working Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the complete cell culture medium to be tested (e.g., DMEM + 10% FBS).
-
Spike the complete medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%. Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Place the tubes in a 37°C incubator with 5% CO2.
-
-
Sample Collection:
-
At each designated time point, remove one tube from the incubator.
-
Immediately process the sample as described below. The 0-hour time point should be processed immediately after preparation.
-
-
Sample Preparation for Analysis:
-
To 500 µL of the medium sample, add 1 mL of cold acetonitrile (ACN) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC/LC-MS Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
A standard curve of this compound in the same medium (processed at time 0) should be prepared to accurately quantify the remaining compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to determine the stability profile and half-life of the compound in the tested medium.
-
Visualizations
Caption: KRAS(G12D) signaling and this compound inhibition.
Caption: Workflow for assessing this compound stability.
References
MRTX-EX185 Technical Support Center: Formic Salt vs. Free Base
Welcome to the technical support center for MRTX-EX185. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on the differences and handling of its formic acid salt and free base forms.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between the this compound formic salt and the free base?
A1: The primary difference lies in their stability. The free base form of this compound is prone to instability, whereas the formic acid salt is more stable while retaining the same biological activity.[1][2] For this reason, the use of the formic acid salt is generally recommended for experimental consistency and reliability.
Q2: Do the formic salt and free base have different biological activities?
A2: No, both forms are reported to have the same biological activity.[1][2] They exhibit potent inhibition of KRAS(G12D) and bind to both the GDP-loaded and active GNP states of KRAS and various KRAS mutants.[1][3]
Q3: How should I store this compound formic salt and its stock solutions?
A3: The solid formic salt should be stored at -20°C for up to two years. Once dissolved in DMSO, the stock solution is stable for 6 months at -80°C and for 1 month at -20°C.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Q4: Can I use the free base for my experiments?
A4: While it is possible to use the free base, it is not recommended due to its inherent instability.[1][2] If you must use the free base, it is crucial to handle it with extra care, minimize its time in solution, and ideally use it immediately after preparation. Stability in your specific experimental system should be validated.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Scenario: After diluting my DMSO stock of this compound (either form) into aqueous cell culture media, I observe precipitation.
Possible Causes & Solutions:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. The final concentration of DMSO in your cell culture media should be kept low (typically ≤ 0.5%) to minimize toxicity, but this can also reduce the solubility of the compound.
-
Solution: Prepare intermediate dilutions in a serum-containing medium before the final dilution into the assay medium. Serum proteins can help to stabilize the compound and prevent precipitation.
-
-
Instability of the Free Base: The free base is more prone to coming out of solution.
-
Solution: Whenever possible, use the more stable formic acid salt. If using the free base, prepare fresh dilutions immediately before adding to the cells.
-
-
High Compound Concentration: Exceeding the solubility limit of the compound in your final assay volume.
-
Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test before conducting your experiment.
-
Issue 2: Inconsistent Results in Cell-Based Assays
Scenario: I am observing high variability between replicate wells or between experiments in my cell proliferation (e.g., CellTiter-Glo) or signaling (e.g., pERK Western Blot/AlphaLISA) assays.
Possible Causes & Solutions:
-
Compound Instability: The free base form may be degrading over the course of the experiment, leading to variable active concentrations.
-
Solution: Use the formic acid salt for improved stability. Ensure proper storage of stock solutions.
-
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Solution: Optimize and standardize your cell seeding protocol. Ensure a homogenous cell suspension before plating.
-
-
Edge Effects in Multi-well Plates: Wells on the edge of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
-
pH Shift in Media (Formic Salt): At very high concentrations, the formic acid in the salt form could potentially lower the pH of the cell culture medium.
-
Solution: This is generally not an issue at typical working concentrations (nM to low µM range). However, if you are using very high concentrations, it is good practice to measure the pH of your final drug dilution in media to ensure it is within the optimal range for your cells.
-
Data Summary
In Vitro Inhibitory Activity
| Target/Assay | Form | IC50 | Reference Cell Line | Citation(s) |
| KRAS(G12D) | Formic Salt | 90 nM | - | [3] |
| KRAS(G12D) | Free Base | 90 nM | - | [1] |
| Cell Proliferation | Formic Salt | 70 nM | SW-1990 (KRAS G12D) | [3] |
| Cell Proliferation | Free Base | 70 nM | SW-1990 (KRAS G12D) | [1] |
| KRAS WT | Formic Salt | 110 nM | - | [3] |
| KRAS WT | Free Base | 110 nM | - | [1] |
| KRAS(G12C) | Formic Salt | 290 nM | - | [3] |
| KRAS(G12C) | Free Base | 290 nM | - | [1] |
| KRAS(Q61H) | Formic Salt | 130 nM | - | [3] |
| KRAS(Q61H) | Free Base | 130 nM | - | [1] |
| KRAS(G13D) | Formic Salt | 240 nM | - | [3] |
| KRAS(G13D) | Free Base | 240 nM | - | [1] |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Formic Salt Stock Solution
-
Weighing: Accurately weigh the required amount of this compound formic salt powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
Stock Solution Preparation Workflow
Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the this compound formic salt stock solution in the appropriate cell culture medium. It is recommended to perform a 2-step dilution to minimize the final DMSO concentration.
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay: On the day of analysis, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Proliferation Assay Workflow
Protocol 3: pERK Signaling Pathway Analysis (Western Blot)
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against pERK1/2 and total ERK1/2 (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal.
Simplified KRAS Signaling Pathway
References
Technical Support Center: Overcoming MRTX-EX185 Resistance
Welcome to the technical support center for MRTX-EX185. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and understanding resistance mechanisms related to this non-covalent pan-KRAS inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, non-covalent inhibitor that targets the switch-II pocket of the KRAS protein. Unlike covalent inhibitors that are specific to the G12C mutation, this compound can bind to various KRAS mutants. A key feature of this compound is its ability to engage with both the inactive (GDP-bound) and active (GTP-bound) states of KRAS, allowing for broader activity against different KRAS mutations, including G12D, G12C, Q61H, and G13D. This binding disrupts the interaction of KRAS with its downstream effector proteins, thereby inhibiting signaling pathways like the MAPK cascade.
Q2: My KRAS-mutant cell line shows intrinsic resistance to this compound. What are the potential causes?
A2: Intrinsic resistance to KRAS inhibitors can occur even without prior drug exposure. Potential mechanisms include:
-
Co-occurring Mutations: The presence of other mutations in genes upstream or downstream of KRAS, such as in receptor tyrosine kinases (RTKs) like EGFR, or in components of the MAPK (e.g., BRAF, MEK) or PI3K/AKT pathways, can provide an alternative route for cell proliferation and survival.
-
Tumor Heterogeneity: The cancer cell population may contain pre-existing subclones with different genetic makeups, some of which may not be dependent on KRAS signaling for their growth.
-
Lineage Plasticity: Certain cancer cell lineages, such as those that have undergone an epithelial-to-mesenchymal transition (EMT), may be less dependent on KRAS signaling and inherently more resistant to its inhibition.
Q3: My cell line developed resistance to this compound after an initial response. What are the likely mechanisms of acquired resistance?
A3: Acquired resistance to KRAS inhibitors that target the switch-II pocket typically involves the reactivation of the MAPK pathway. This can happen through several mechanisms:
-
On-Target Secondary KRAS Mutations: New mutations can arise within the KRAS gene itself. These can either be in the switch-II pocket (e.g., R68S, H95D/Q/R, Y96C/D), which directly interfere with this compound binding, or other activating mutations (e.g., G12V, Q61H) that alter the conformational state or signaling output of KRAS.
-
KRAS Amplification: An increase in the copy number of the mutant KRAS allele can lead to higher levels of the KRAS protein, overwhelming the inhibitory capacity of the drug.
-
Bypass Pathway Activation: The cancer cells can activate alternative signaling pathways to bypass the need for KRAS. This often involves acquiring new mutations in other genes, such as NRAS, HRAS, BRAF, or MEK, or amplification of RTKs like MET or EGFR.
-
Histological Transformation: In some cases, the cancer cells can change their lineage, for example, from an adenocarcinoma to a squamous cell carcinoma, which may have a different set of dependencies for survival.
Q4: What combination strategies are being explored to overcome this compound resistance?
A4: Rational combination therapies are the leading strategy to overcome or prevent resistance. These approaches aim to block the escape routes that cancer cells use when KRAS is inhibited. Key strategies include:
-
Vertical Pathway Inhibition: Combining this compound with inhibitors of other proteins in the same signaling cascade, such as SHP2, SOS1, or MEK inhibitors. This can create a more profound and durable suppression of the MAPK pathway.
-
Targeting Upstream Regulators: Co-treatment with RTK inhibitors (e.g., EGFR inhibitors) can block the feedback reactivation of upstream signaling that often occurs in response to KRAS inhibition.
-
Inhibiting Parallel Pathways: Targeting parallel survival pathways, such as the PI3K/AKT pathway, can prevent cells from compensating for the loss of KRAS signaling.
-
Targeting the Active KRAS State: For resistance mediated by mutations that favor the active (GTP-bound) state, combining with inhibitors that specifically target KRAS(ON) could be a viable strategy.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| No significant inhibition of p-ERK in a KRAS-mutant cell line after this compound treatment. | 1. Intrinsic resistance due to bypass pathways. 2. Incorrect drug concentration. 3. Cell line identity or mutation status is incorrect. | 1. Perform a dose-response curve to confirm the IC50. 2. Sequence the cell line to confirm the KRAS mutation and screen for co-occurring mutations in key signaling pathways (e.g., MAPK, PI3K). 3. Analyze the baseline activation of parallel pathways (e.g., p-AKT, p-STAT3) via Western blot. |
| Cell viability is not reduced despite a clear reduction in p-ERK levels. | 1. Cell survival is driven by parallel pathways (e.g., PI3K/AKT). 2. The cells have entered a quiescent or drug-tolerant persister state. | 1. Assess the activity of the PI3K/AKT pathway (p-AKT levels). 2. Test a combination of this compound with a PI3K or AKT inhibitor. 3. Perform long-term culture experiments to see if resistant colonies emerge. |
| Initial sensitivity to this compound is followed by the emergence of resistant colonies. | 1. Acquired on-target resistance (secondary KRAS mutations). 2. Acquired bypass pathway activation. | 1. Isolate the resistant colonies and perform targeted or whole-exome sequencing to identify new mutations. 2. Analyze the resistant cells for reactivation of MAPK signaling (p-ERK) and activation of other pathways (p-AKT, etc.). 3. Test the sensitivity of resistant cells to combination therapies based on the identified resistance mechanism. |
| High variability in experimental results. | 1. Instability of the this compound compound. 2. Inconsistent cell culture conditions. | 1. Use the more stable formic salt of this compound. Prepare fresh drug dilutions for each experiment. 2. Standardize cell seeding density, passage number, and serum concentration. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Against Various KRAS Alleles and Cell Lines
| Target | Assay Type | IC50 (nM) | Reference |
| KRAS (G12D) | BRET Target Engagement | 90 | |
| KRAS (WT) | BRET Target Engagement | 110 | |
| KRAS (G12C) | BRET Target Engagement | 290 | |
| KRAS (Q61H) | BRET Target Engagement | 130 | |
| KRAS (G13D) | BRET Target Engagement | 240 | |
| SW-1990 (KRAS G12D) | Cell Proliferation | 70 |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., Panc 04.03) in a 96-well plate at a density of 2.4 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Remove the supernatant and add 100 µL of MTT solution (0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Discard the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
2. Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in protein phosphorylation, indicating pathway activation or inhibition.
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Next-Generation Sequencing (NGS) for Resistance Mutation Identification
This protocol is used to identify genetic alterations in resistant cell populations.
-
Sample Preparation: Isolate genomic DNA from both parental (sensitive) and this compound-resistant cell lines.
-
Library Preparation: Prepare sequencing libraries using a commercially available kit. This may involve DNA fragmentation, end-repair, A-tailing, and adapter ligation.
-
Target Enrichment (Optional): For targeted sequencing, use a custom panel of probes to capture specific genes of interest (e.g., KRAS, NRAS, BRAF, EGFR, MET).
-
Sequencing: Sequence the prepared libraries on an NGS platform (e.g., Illumina).
-
Data Analysis: Align the sequencing reads to a reference genome. Perform variant calling to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) that are present in the resistant cells but absent or at a low frequency in the parental cells.
Visualizations
Technical Support Center: Interpreting MRTX-EX185 NMR Binding Spectra
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to study the binding of the KRAS(G12D) inhibitor, MRTX-EX185, to its target protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with KRAS?
This compound is a potent and reversible inhibitor of KRAS(G12D), a common oncogenic mutation.[1][2][3] Uniquely, it has been shown to bind to both the inactive GDP-bound and the active GTP-bound states of KRAS.[4][5] This interaction occurs in the switch-II pocket of the KRAS protein.
Q2: Which NMR experiment is most suitable for studying this compound binding to KRAS?
The most common and effective experiment is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.[6][7] This experiment requires a ¹⁵N isotopically labeled KRAS protein sample and provides a fingerprint of the protein's backbone amide groups. Changes in the positions of the peaks in the HSQC spectrum upon addition of this compound indicate binding and can be used to map the binding site and determine the binding affinity.
Q3: What kind of changes should I expect to see in the ¹H-¹⁵N HSQC spectrum of KRAS upon this compound binding?
Upon addition of this compound, you should observe chemical shift perturbations (CSPs) for specific residues of KRAS.[4][5] This means that some peaks in the spectrum will move to a different position. The residues in and around the switch-II pocket are expected to show the most significant CSPs. Depending on the kinetics of the interaction, you might also observe changes in peak intensity or broadening of the peaks.
Q4: Can I use NMR to determine the binding affinity (Kd) of this compound for KRAS?
Yes, by performing an NMR titration experiment. This involves recording a series of ¹H-¹⁵N HSQC spectra of ¹⁵N-labeled KRAS while incrementally adding unlabeled this compound. The chemical shift changes of the affected residues can then be plotted against the ligand concentration and fit to a binding isotherm to calculate the dissociation constant (Kd).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable chemical shift perturbations (CSPs) upon adding this compound. | 1. Inactive compound: The this compound compound may have degraded. 2. Incorrect protein construct: The KRAS construct used may not be competent for binding. 3. Sub-optimal buffer conditions: pH, salt concentration, or temperature may not be conducive to binding. 4. Insufficient ligand concentration: The concentration of this compound may be too low to elicit a detectable binding event. | 1. Verify compound activity: Use a fresh stock of this compound or verify its activity with an alternative assay. 2. Confirm protein integrity: Ensure the KRAS protein is correctly folded and functional using other biophysical methods like circular dichroism or a functional assay. 3. Optimize buffer conditions: Screen different buffer conditions (e.g., pH 6.5-7.5, 50-150 mM NaCl). 4. Increase ligand concentration: Perform a titration with a higher concentration range of this compound. |
| Widespread, non-specific peak broadening or disappearance. | 1. Protein aggregation: The addition of this compound may be causing the KRAS protein to aggregate. 2. Intermediate exchange on the NMR timescale: The binding and dissociation of this compound may be occurring at a rate that leads to significant line broadening. | 1. Check for aggregation: Visually inspect the sample for precipitation and use dynamic light scattering (DLS) to check for aggregation. Consider adding detergents or adjusting buffer conditions to reduce aggregation. 2. Vary experimental temperature: Acquiring spectra at different temperatures can sometimes move the exchange regime towards fast or slow exchange, resulting in sharper peaks. |
| Significant chemical shift perturbations in unexpected regions of the protein. | 1. Allosteric effects: Binding of this compound to the switch-II pocket may be inducing long-range conformational changes in KRAS. 2. Non-specific binding: At high concentrations, this compound might be binding to other sites on the protein. | 1. Analyze the pattern of CSPs: Map the perturbed residues onto the 3D structure of KRAS to visualize the extent of the conformational changes.[8] 2. Perform competition experiments: Use a known binder to a different site to see if it competes with this compound. |
| Poor quality ¹H-¹⁵N HSQC spectrum (low signal-to-noise, broad lines). | 1. Low protein concentration or instability. 2. Sub-optimal spectrometer settings. 3. Poor shimming. | 1. Increase protein concentration: If possible, concentrate the protein sample. Ensure the protein is stable over the course of the experiment. 2. Optimize acquisition parameters: Adjust the number of scans, recycle delay, and other parameters to improve signal-to-noise. 3. Improve shimming: Re-shim the magnet to improve the homogeneity of the magnetic field. |
Data Presentation
Table 1: this compound Binding Affinities (IC₅₀) for various KRAS mutants.
| KRAS Mutant | IC₅₀ (nM) |
| KRAS(G12D) | 90 |
| KRAS WT | 110 |
| KRAS(G12C) | 290 |
| KRAS(Q61H) | 130 |
| KRAS(G13D) | 240 |
Data sourced from MedChemExpress product information.[1][2]
Experimental Protocols
Protocol: ¹H-¹⁵N HSQC Titration of ¹⁵N-labeled KRAS with this compound
-
Protein Preparation: Express and purify ¹⁵N-labeled KRAS protein in a suitable buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 2 mM DTT, pH 7.4). The final protein concentration for NMR should be in the range of 50-200 µM.
-
Ligand Preparation: Prepare a concentrated stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆) to minimize the final volume added to the protein sample.
-
Initial Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled KRAS protein alone. This will serve as the reference spectrum.
-
Titration: Add small aliquots of the this compound stock solution to the KRAS sample to achieve a series of increasing ligand-to-protein molar ratios (e.g., 0.25:1, 0.5:1, 1:1, 2:1, 5:1, 10:1).
-
Data Acquisition: Record a ¹H-¹⁵N HSQC spectrum at each titration point, ensuring the temperature and other experimental parameters are kept constant.
-
Data Analysis:
-
Overlay the spectra and identify the residues that show significant chemical shift perturbations.
-
Calculate the weighted average chemical shift difference (Δδ) for each perturbed residue at each titration point using the formula: Δδ = √[(ΔδH)² + (α * ΔδN)²], where ΔδH and ΔδN are the chemical shift changes in the ¹H and ¹⁵N dimensions, respectively, and α is a weighting factor (typically ~0.14-0.2).
-
Plot the Δδ values against the molar ratio of this compound to KRAS.
-
Fit the resulting binding isotherms to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Visualizations
Caption: Experimental workflow for NMR titration.
Caption: Simplified KRAS signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 4. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protein-nmr.org.uk [protein-nmr.org.uk]
- 7. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. Analysis of coordinated NMR chemical shifts to map allosteric regulatory networks in proteins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent p-ERK Inhibition with MRTX-EX185: A Technical Support Guide
Shanghai, China - Researchers and drug development professionals utilizing the KRAS inhibitor MRTX-EX185 now have access to a comprehensive technical support center designed to address a critical experimental challenge: inconsistent phosphorylation of Extracellular Signal-Regulated Kinase (p-ERK). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help scientists achieve more reproducible and reliable results in their cancer research.
The variability in p-ERK inhibition following treatment with this compound can stem from a variety of biological and technical factors. This guide aims to systematically address these potential issues, empowering researchers to diagnose and resolve inconsistencies in their experiments.
Summary of this compound Activity
This compound is a potent inhibitor of KRAS G12D but also demonstrates broad-spectrum activity against other KRAS mutants and wild-type (WT) KRAS. Its ability to bind to both the inactive GDP-bound and active GTP-bound states of KRAS makes it a valuable tool for studying RAS-driven cancers.[1] The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various KRAS forms.
| KRAS Variant | IC50 (nM) |
| KRAS G12D | 90[1] |
| KRAS WT | 110[1] |
| KRAS G12C | 290[1] |
| KRAS Q61H | 130[1] |
| KRAS G13D | 240[1] |
Visualizing the KRAS Signaling Pathway
The following diagram illustrates the canonical KRAS signaling cascade, leading to the phosphorylation of ERK. Understanding this pathway is crucial for interpreting experimental results and troubleshooting inconsistencies.
Caption: The KRAS signaling pathway leading to ERK phosphorylation.
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to inconsistent p-ERK inhibition results when using this compound.
Q1: We observe initial p-ERK inhibition, but the signal rebounds at later time points. Why is this happening?
A1: This phenomenon is likely due to adaptive resistance or feedback activation of the MAPK pathway.[2][3][4][5] Inhibition of mutant KRAS can lead to a compensatory reactivation of the pathway, often within 24 to 48 hours.[6][7]
-
Mechanism: The inhibition of the primary oncogenic driver (e.g., KRAS G12D) can relieve negative feedback loops, leading to the activation of upstream Receptor Tyrosine Kinases (RTKs) such as EGFR, FGFR, and others.[3][5][8] These activated RTKs can then signal through wild-type RAS isoforms (NRAS and HRAS), bypassing the this compound-inhibited KRAS and reactivating the downstream pathway, resulting in a p-ERK rebound.[2][5] The specific RTKs involved can be cell-line dependent, contributing to experimental variability.[8]
-
Recommendation: Perform a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to characterize the kinetics of p-ERK inhibition and rebound in your specific cell model. Consider co-treatment with an inhibitor of the identified feedback driver (e.g., an EGFR or SHP2 inhibitor) to achieve sustained pathway inhibition.[5][8]
Q2: We are seeing significant well-to-well or experiment-to-experiment variability in our p-ERK Western blot results. What are the potential technical causes?
A2: Technical variability is a common challenge in phospho-protein analysis. Several factors in your experimental workflow could be contributing to this inconsistency.
-
Cell Seeding Density: Inconsistent cell numbers can lead to variability in protein lysate concentration and signaling pathway activation. High cell density can sometimes lead to a decrease in signal due to the "hook effect" in certain assay formats.[9]
-
Serum Starvation: The timing and conditions of serum starvation prior to inhibitor treatment are critical. Insufficient starvation may result in high basal p-ERK levels, masking the inhibitory effect. Conversely, prolonged starvation can impact cell health and responsiveness.[9]
-
Lysis Buffer and Timing: The time between removing the stimulation/inhibition media and adding the lysis buffer can significantly affect the detected p-ERK levels.[9] It is crucial to work quickly and consistently at this step to preserve the phosphorylation state. Ensure your lysis buffer contains fresh phosphatase and protease inhibitors.
-
Protein Quantification and Loading: Inaccurate protein quantification will lead to unequal loading on your gel, making comparisons between samples unreliable.
The following diagram outlines a troubleshooting workflow for inconsistent p-ERK results:
Caption: Troubleshooting workflow for inconsistent p-ERK results.
Q3: Could off-target effects of this compound be contributing to the inconsistent p-ERK signaling?
A3: While this compound is a potent KRAS G12D inhibitor, it does exhibit broad-spectrum binding to other KRAS mutants and wild-type KRAS.[1] It is possible that in some cellular contexts, interactions with other kinases or signaling proteins could lead to unexpected effects on the MAPK pathway. However, the more commonly reported reason for altered p-ERK signaling with KRAS inhibitors is the on-target-driven feedback activation of the pathway. If you suspect off-target effects, consider using a structurally different KRAS inhibitor as a control or employing proteomic approaches to identify other affected pathways.
Q4: Does the specific KRAS mutation of our cell line matter for the inhibitory effect on p-ERK?
A4: Absolutely. While this compound has broad activity, its potency varies between different KRAS mutants.[1] The genetic background of the cell line, including co-occurring mutations, can also influence the cellular response and the propensity for feedback pathway activation.[8] It is essential to verify the KRAS mutational status of your cell line and to consider that different cell lines may exhibit distinct adaptive responses to KRAS inhibition.
Experimental Protocol: p-ERK Inhibition Assay via Western Blot
This protocol provides a standardized workflow for assessing p-ERK levels following treatment with this compound.
1. Cell Seeding and Culture:
- Seed cells in 6-well plates at a predetermined density that will result in 70-80% confluency at the time of lysis.
- Allow cells to adhere and grow for 24 hours in complete growth medium.
2. Serum Starvation:
- Aspirate the complete growth medium and wash the cells once with sterile phosphate-buffered saline (PBS).
- Add serum-free medium and incubate for 16-24 hours to reduce basal p-ERK levels.
3. Inhibitor Treatment:
- Prepare a stock solution of this compound in DMSO.
- Dilute the stock solution to the desired final concentrations in serum-free medium. Include a vehicle control (DMSO) at the same final concentration.
- Aspirate the starvation medium and add the inhibitor-containing medium to the respective wells.
- Incubate for the desired time points (e.g., 2, 6, 24 hours).
4. Cell Lysis:
- Place the culture plates on ice.
- Aspirate the medium and wash the cells once with ice-cold PBS.
- Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein lysate) to a new tube.
5. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
6. Sample Preparation and SDS-PAGE:
- Normalize the protein concentration of all samples with lysis buffer.
- Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.
7. Western Blotting:
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
8. Re-probing for Total ERK and Loading Control:
- After imaging, strip the membrane and re-probe with a primary antibody for total ERK to normalize for p-ERK levels.
- Subsequently, re-probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
By providing this detailed guidance, we aim to equip researchers with the necessary tools to overcome the challenges of inconsistent p-ERK inhibition and to advance the understanding of KRAS-driven cancers and the development of effective therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Vertical pathway inhibition overcomes adaptive feedback resistance to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
Validation & Comparative
A Head-to-Head Comparison of MRTX-EX185 and MRTX1133 for KRAS G12D Inhibition
A detailed guide for researchers and drug development professionals on the comparative performance of two prominent KRAS G12D inhibitors, MRTX-EX185 and MRTX1133. This guide synthesizes available preclinical data to provide an objective analysis of their potency, selectivity, and cellular activity.
The discovery of small molecule inhibitors targeting the once "undruggable" KRAS oncogene has ushered in a new era of precision oncology. Among the most prevalent KRAS mutations is G12D, a key driver in numerous cancers, including pancreatic, colorectal, and lung adenocarcinomas. This guide provides a comparative analysis of two investigational inhibitors, this compound and MRTX1133, aimed at this specific mutation.
Mechanism of Action and Binding Affinity
Both this compound and MRTX1133 are potent inhibitors of the KRAS G12D mutant protein. However, they exhibit distinct binding characteristics and selectivity profiles.
MRTX1133 is a non-covalent, potent, and highly selective inhibitor of KRAS G12D.[1][2] It demonstrates a remarkable affinity for the GDP-bound state of KRAS G12D, with a reported dissociation constant (KD) of approximately 0.2 pM.[3][4] MRTX1133 binds to the switch II pocket of the protein, effectively locking it in an inactive state and preventing its interaction with downstream effectors.[3][5] This high affinity and selectivity for the G12D mutant over wild-type KRAS (over 1,000-fold) are key attributes of this compound.[1][4]
This compound , in contrast, is described as a potent KRAS G12D inhibitor that exhibits broader-spectrum activity.[6][7] It has been shown to bind to both the GDP-loaded and the active, GTP-bound states of KRAS and KRAS G12D.[6][7][8] While a potent inhibitor, one study noted that it has a lower affinity compared to other inhibitors.[9] Its inhibitory activity extends to other KRAS variants, including wild-type KRAS, G12C, Q61H, and G13D, with IC50 values in the nanomolar range.[6][7]
In Vitro Potency and Cellular Activity
The inhibitory potential of these compounds has been evaluated in various in vitro and cellular assays, with data consistently demonstrating their ability to suppress KRAS G12D-mediated signaling and cell proliferation.
| Parameter | This compound | MRTX1133 | Reference Cell Line(s) |
| KRAS G12D Binding (IC50) | 90 nM | <2 nM | Biochemical Assay |
| Cell Proliferation (IC50) | 70 nM | ~5-10 nM | SW-1990, AsPc-1, Panc 04.03 |
| pERK Inhibition (IC50) | Varies by cell line | Varies by cell line | PANC-1, MIA-PaCa-2, etc. |
| Selectivity (vs. KRAS WT) | Lower | >1,000-fold | Cellular Assays |
Data compiled from multiple sources.[1][4][6][7][10][11]
MRTX1133 consistently demonstrates potent, single-digit nanomolar IC50 values in cellular proliferation assays using KRAS G12D-mutant cancer cell lines.[4][10] Similarly, it effectively inhibits the phosphorylation of ERK (pERK), a key downstream effector in the MAPK signaling pathway, at low nanomolar concentrations.[1]
This compound also shows potent inhibition of cell proliferation in KRAS G12D-driven cell lines, with a reported IC50 of 70 nM in SW-1990 pancreatic cancer cells.[6][7] It effectively suppresses pERK signaling in cells harboring KRAS G12 mutations.[6][7] A direct comparison of the two inhibitors in a pERK AlphaLISA phosphorylation assay revealed that MRTX1133 generally exhibits lower IC50 values than this compound in KRAS G12D mutant cell lines like PANC-1 and AsPC-1.[11]
In Vivo Efficacy
Preclinical studies in xenograft models have provided evidence for the anti-tumor activity of MRTX1133. In mouse models of pancreatic cancer with KRAS G12D mutations, administration of MRTX1133 has been shown to lead to significant tumor regressions.[1][12] Dose-dependent anti-tumor efficacy has been observed, with higher doses resulting in near-complete responses in some models.[1]
Detailed in vivo efficacy data for this compound is less publicly available in direct comparison to MRTX1133.
Signaling Pathway Inhibition
Both inhibitors function by disrupting the KRAS signaling cascade, which is constitutively active in the presence of the G12D mutation. The primary downstream pathway affected is the RAF-MEK-ERK (MAPK) pathway, which plays a crucial role in cell proliferation, survival, and differentiation.
Caption: Simplified KRAS G12D signaling pathway and points of inhibition by MRTX1133 and this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used in the evaluation of these inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Caption: General workflow for a cell viability assay to determine IC50 values.
pERK (Thr202/Tyr204) AlphaLISA® Phosphorylation Assay
This is a bead-based immunoassay used to quantify the phosphorylation of ERK, a key downstream target of KRAS signaling.
Caption: Workflow for a pERK AlphaLISA phosphorylation assay.
In Vivo Xenograft Study
These studies involve the implantation of human cancer cells into immunocompromised mice to evaluate the anti-tumor efficacy of a compound.
Caption: General workflow for an in vivo xenograft efficacy study.
Conclusion
Both this compound and MRTX1133 are promising inhibitors of KRAS G12D. MRTX1133 distinguishes itself with its high potency and remarkable selectivity for the G12D mutant, which may translate to a wider therapeutic window. This compound, while also a potent inhibitor, displays a broader inhibitory profile against various KRAS mutants, which could be advantageous in certain contexts but may also carry a higher risk of off-target effects. The selection of either inhibitor for further research and development will depend on the specific therapeutic strategy and the desired selectivity profile. The experimental data summarized in this guide provides a foundation for such critical decisions in the advancement of KRAS-targeted therapies.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 9. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
A Comparative Guide to KRAS Inhibitors: MRTX-EX185, Adagrasib, and Sotorasib
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules targeting KRAS, a long-considered "undruggable" oncoprotein, has marked a pivotal moment in precision oncology. The approvals of adagrasib and sotorasib for KRAS G12C-mutated non-small cell lung cancer (NSCLC) have paved the way for a new class of targeted therapies. This guide provides an objective comparison of MRTX-EX185, a novel KRAS G12D inhibitor with broad-spectrum activity, against the established KRAS G12C inhibitors adagrasib and sotorasib, supported by preclinical experimental data.
Mechanism of Action
Adagrasib and sotorasib are both covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[1][2] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, primarily the MAPK pathway, which is crucial for cell proliferation and survival.[1][2]
In contrast, this compound is a non-covalent inhibitor primarily targeting the KRAS G12D mutation. However, it exhibits broad-spectrum activity and can also bind to other KRAS mutants, including KRAS G12C, as well as wild-type KRAS, albeit with varying affinities. This compound is unique in its ability to bind to both the inactive GDP-bound and the active GTP-bound states of KRAS.
Below is a diagram illustrating the mechanism of action of these inhibitors on the KRAS signaling pathway.
Caption: KRAS signaling pathway and inhibitor mechanisms.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, adagrasib, and sotorasib from preclinical studies.
Table 1: Biochemical Activity (IC50, nM)
| Compound | KRAS G12D | KRAS G12C | KRAS WT | KRAS Q61H | KRAS G13D |
| This compound | 90[3][4] | 290[3][4] | 110[3][4] | 130[3][4] | 240[3][4] |
| Adagrasib | - | 5 | - | - | - |
| Sotorasib | - | - | - | - | - |
| Note: Data for adagrasib and sotorasib against mutants other than G12C are not widely published as they are highly specific G12C inhibitors. |
Table 2: Cellular Potency (IC50, nM)
| Compound | Cell Line | KRAS Mutation | IC50 (nM) |
| This compound | SW-1990 | G12D | 70[3][4] |
| Adagrasib | NCI-H358 | G12C | ~10-50 |
| Sotorasib | NCI-H358 | G12C | ~6-8 |
| MIA PaCa-2 | G12C | ~9 | |
| Note: IC50 values can vary depending on the specific cell line and assay conditions. |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Tumor Model | KRAS Mutation | Dosing | Tumor Growth Inhibition (TGI) / Regression |
| This compound | Pancreatic Cancer PDX | G12D | Not specified | Significant tumor regression |
| Adagrasib | NSCLC CDX (H358) | G12C | 100 mg/kg, BID | Tumor regression |
| NSCLC PDX | G12C | 100 mg/kg, QD | Tumor regression in 17/26 models | |
| Sotorasib | NSCLC CDX (H358) | G12C | 100 mg/kg, QD | Tumor regression |
| Note: Direct head-to-head in vivo comparison in the same model is limited in the public domain. |
Table 4: Pharmacokinetic Parameters
| Compound | T1/2 (hours) | Cmax (ng/mL) | Tmax (hours) | Key Metabolism |
| This compound | Not available | Not available | Not available | Not available |
| Adagrasib | ~24 | 2693 (at steady state)[5] | ~4[5] | CYP3A4[6][7] |
| Sotorasib | ~5.5 | ~2580 | ~1 | CYP3A4, P-gp substrate |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to characterize KRAS inhibitors.
Biochemical KRAS Inhibition Assay (e.g., TR-FRET)
This assay measures the ability of a compound to inhibit the interaction between KRAS and its effector protein, such as RAF, or to inhibit nucleotide exchange.
-
Reagents and Materials : Recombinant KRAS protein (e.g., G12C, G12D), GDP, GTPγS (non-hydrolyzable GTP analog), effector protein (e.g., RAF-RBD), fluorescently labeled antibodies (e.g., anti-GST-d2 and anti-6xHis-Eu3+), assay buffer, and test compounds.
-
Procedure :
-
KRAS protein is pre-loaded with GDP.
-
The test compound is incubated with the GDP-loaded KRAS.
-
GTPγS and the effector protein (e.g., GST-RAF-RBD) are added to the mixture.
-
Fluorescently labeled antibodies that bind to KRAS and the effector protein are added.
-
The mixture is incubated to allow for complex formation.
-
The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates inhibition of the KRAS-effector interaction.
-
-
Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Cellular Potency Assay (e.g., CellTiter-Glo®)
This assay determines the effect of a compound on the viability of cancer cell lines harboring specific KRAS mutations.
-
Reagents and Materials : KRAS-mutant cancer cell lines (e.g., NCI-H358 for G12C, SW-1990 for G12D), cell culture medium, 96-well plates, test compounds, and CellTiter-Glo® reagent.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a serial dilution of the test compound.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
CellTiter-Glo® reagent is added to each well, and the plate is incubated to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis : The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the percentage of cell viability relative to vehicle-treated control cells. IC50 values are determined as described for the biochemical assay.
In Vivo Xenograft Study
This experiment evaluates the anti-tumor efficacy of a compound in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Implantation :
-
Human cancer cells with the desired KRAS mutation are cultured.
-
A suspension of these cells is injected subcutaneously or orthotopically into the mice.
-
-
Treatment :
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The test compound is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.
-
-
Efficacy Assessment :
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blot for p-ERK levels).
-
-
Data Analysis : Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Below is a diagram illustrating a typical experimental workflow for preclinical evaluation of a KRAS inhibitor.
Caption: Preclinical evaluation workflow for KRAS inhibitors.
Conclusion
Adagrasib and sotorasib have demonstrated significant clinical activity against KRAS G12C-mutant tumors, validating KRAS as a druggable target. This compound represents a promising next-generation inhibitor with a distinct mechanism of action and a broader target profile that includes the prevalent KRAS G12D mutation. The preclinical data summarized in this guide highlight the potent and selective nature of these inhibitors. Further head-to-head preclinical and clinical studies will be essential to fully elucidate the comparative efficacy and optimal clinical positioning of these and other emerging KRAS inhibitors. The detailed experimental protocols provided herein offer a foundation for researchers to rigorously evaluate and compare novel KRAS-targeted therapies.
References
- 1. In vivo xenograft studies [bio-protocol.org]
- 2. biorxiv.org [biorxiv.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Efficacy of MRTX-EX185 Versus Other Pan-KRAS Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of KRAS-targeted therapies is rapidly evolving, with a significant focus on developing inhibitors that can target a broad range of KRAS mutations, known as pan-KRAS inhibitors. This guide provides an objective comparison of the preclinical efficacy of MRTX-EX185, a notable KRAS inhibitor, against other pan-KRAS inhibitors in development. The information is compiled from publicly available preclinical data to assist researchers in understanding the current state of pan-KRAS inhibition.
Introduction to Pan-KRAS Inhibition
Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1] For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP.[2] The development of allele-specific inhibitors, such as those targeting KRAS G12C, marked a significant breakthrough.[3] However, the diversity of KRAS mutations necessitates the development of pan-KRAS inhibitors that can target multiple mutant forms of the protein. These inhibitors are broadly classified into two categories: those that target the inactive, GDP-bound state ("OFF-state") and those that target the active, GTP-bound state ("ON-state").[4][5]
This compound has emerged as a potent inhibitor with a broad spectrum of activity. It has been shown to bind to both the GDP-loaded and active GNP-loaded states of KRAS and various KRAS mutants.[6][7] This guide will compare its efficacy with other notable pan-KRAS inhibitors based on available preclinical data.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and other pan-KRAS inhibitors against various KRAS mutants. The data has been compiled from multiple sources to provide a comparative overview.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound Against Various KRAS Mutants [6][7]
| KRAS Mutant | IC50 (nM) |
| KRAS G12D | 90 |
| KRAS WT | 110 |
| KRAS G13D | 130 |
| KRAS Q61H | 240 |
| KRAS G12C | 290 |
Table 2: Comparative In Vitro Efficacy (IC50) of Pan-KRAS Inhibitors
| Inhibitor | Target State | KRAS G12D (IC50, nM) | Other KRAS Mutants (IC50, nM) | Reference |
| This compound | GDP & GTP | 90 | G12C: 290, Q61H: 130, G13D: 240, WT: 110 | [6][7] |
| BI-2852 | GDP | ~450 (binding affinity) | Weak cellular activity | [8] |
| BAY-293 | GDP | - | Antiproliferative IC50: ~1-5 µM in various cell lines | [2] |
| RMC-6236 | GTP ("ON") | Potent (specific values not publicly detailed) | Broad activity against multiple RAS mutants | [9] |
| BI-2865 | GDP ("OFF") | Potent (specific values not publicly detailed) | Broad activity against multiple KRAS mutants | [10] |
Note: Direct comparative studies are limited, and IC50 values can vary based on the assay conditions. The data presented is for comparative purposes based on available literature.
Mechanism of Action and Signaling Pathways
Pan-KRAS inhibitors function by interfering with the KRAS signaling cascade, which plays a central role in cell proliferation, survival, and differentiation. The canonical KRAS signaling pathway involves the activation of the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Below is a generalized diagram of the KRAS signaling pathway and the points of intervention for pan-KRAS inhibitors.
Caption: Generalized KRAS signaling pathway and inhibitor intervention points.
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the efficacy of pan-KRAS inhibitors.
In Vitro Target Engagement: NanoBRET Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the engagement of a drug with its target protein.[11]
Principle: One protein is tagged with NanoLuc luciferase (energy donor), and the interacting protein is fused to a HaloTag that is labeled with a fluorescent acceptor.[1][6] When the proteins are in close proximity, energy transfer occurs from the donor to the acceptor, generating a BRET signal. Inhibitors that bind to the target protein disrupt this interaction, leading to a decrease in the BRET signal.
Workflow:
Caption: Workflow for a NanoBRET target engagement assay.
Downstream Signaling Inhibition: Western Blot for p-ERK
To assess the functional consequence of KRAS inhibition, the phosphorylation of downstream effectors like ERK is measured. A decrease in phosphorylated ERK (p-ERK) indicates successful inhibition of the MAPK pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using an antibody specific to the phosphorylated form of ERK, the level of active ERK can be quantified.
Methodology:
-
Cell Treatment: Cancer cell lines with relevant KRAS mutations are treated with the pan-KRAS inhibitor at various concentrations for a specified time.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for p-ERK, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the p-ERK bands.
-
Analysis: The intensity of the p-ERK bands is quantified and often normalized to total ERK or a housekeeping protein (e.g., GAPDH) to determine the extent of inhibition.[3][12]
In Vivo Efficacy: Xenograft Models
To evaluate the anti-tumor activity of pan-KRAS inhibitors in a living organism, xenograft models are commonly used.[13]
Workflow:
Caption: General workflow for an in vivo xenograft study.
Discussion and Future Directions
The available preclinical data suggests that this compound is a potent pan-KRAS inhibitor with activity against a range of KRAS mutations, including the prevalent G12D mutation.[6] Its ability to bind to both the "ON" and "OFF" states of KRAS may offer a therapeutic advantage.[6][13]
Direct, head-to-head comparative studies of different pan-KRAS inhibitors under identical experimental conditions are needed for a more definitive assessment of their relative potencies and specificities. The development of resistance to targeted therapies remains a significant challenge, and future research will likely focus on combination strategies to overcome resistance mechanisms.[14]
As more data from preclinical and clinical studies become available, the comparative efficacy of this compound and other pan-KRAS inhibitors will become clearer, guiding the development of the next generation of therapies for KRAS-driven cancers.
References
- 1. NanoBRET® PPI Starter Systems [promega.sg]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. mybio.ie [mybio.ie]
- 5. aacrjournals.org [aacrjournals.org]
- 6. NanoBRET Protein-Protein Interaction Assays - NanoBRET Protein-Protein Interaction Assays - ICE Bioscience [en.ice-biosci.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 10. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Mrtx-EX185: A Comparative Analysis of Binding to KRAS G12C vs. G12D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding and functional effects of the small molecule inhibitor Mrtx-EX185 on two key oncogenic KRAS mutants, G12C and G12D. The information presented is supported by experimental data to aid in research and development efforts targeting KRAS-driven cancers.
Executive Summary
This compound is a potent inhibitor of KRAS, demonstrating a notable preference for the G12D mutant over the G12C variant. This non-covalent inhibitor uniquely binds to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS, a characteristic that distinguishes it from many first-generation KRAS G12C-specific inhibitors. Experimental data indicates that this compound exhibits a lower half-maximal inhibitory concentration (IC50) for KRAS G12D compared to KRAS G12C, suggesting a higher potency against the G12D mutant. This preferential binding translates to differential effects on downstream signaling and cellular proliferation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound binding to KRAS G12C and G12D.
| Parameter | KRAS G12C | KRAS G12D | Reference |
| IC50 (Binding) | 290 nM | 90 nM | [1][2] |
| Cellular Antiproliferation (IC50) | Not explicitly reported in a head-to-head comparison | 70 nM (in SW-1990 cells) | [1][2] |
Mechanism of Action and Binding Characteristics
This compound is a non-covalent inhibitor that targets the switch-II pocket of the KRAS protein. A key feature of this compound is its ability to bind to both the GDP-bound (inactive) and GTP-bound (active) conformations of KRAS.[1][2] This is a significant advantage, as it may allow for the inhibition of KRAS regardless of its nucleotide state, potentially overcoming some resistance mechanisms observed with inhibitors that only target the inactive state.
Nuclear Magnetic Resonance (NMR) spectroscopy studies have been instrumental in elucidating the binding mode of this compound. These studies confirm that the inhibitor interacts with key residues within the switch-II pocket, leading to a disruption of KRAS signaling.
Downstream Signaling and Cellular Effects
Inhibition of KRAS by this compound leads to a reduction in the phosphorylation of downstream effectors in the MAPK pathway, such as ERK. While direct comparative studies on p-ERK inhibition are not extensively detailed in the provided results, it is reported that this compound significantly inhibits ERK phosphorylation in KRAS(G12C)-driven cell lineages.[1][2] Given its higher potency for KRAS G12D, a similar or more pronounced effect is anticipated in G12D-mutant cells.
Cellular proliferation assays demonstrate the functional consequence of this inhibition. This compound suppresses the proliferation of KRAS G12D-driven pancreatic cancer cells (SW-1990) with an IC50 of 70 nM.[1][2]
Signaling Pathway Diagram
Caption: Simplified diagram of the KRAS signaling pathways and the points of inhibition by this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for the experimental comparison of this compound's effects on KRAS G12C and G12D.
Experimental Protocols
NanoBRET™ Target Engagement Intracellular RAS Assay
Objective: To quantify the apparent intracellular affinity of this compound for KRAS G12C and G12D in living cells.
Methodology:
-
Cell Seeding: HEK293 cells are transiently transfected to co-express LgBiT-KRAS (G12C or G12D) and SmBiT-KRAS (G12C or G12D) fusion vectors. The transfected cells are then seeded into 384-well plates.
-
Tracer Addition: The cells are pre-treated with the NanoBRET™ RAS Tracer K-1, a fluorescently labeled ligand that binds to KRAS.
-
Compound Treatment: this compound is added to the wells at various concentrations. If this compound binds to KRAS, it will displace the tracer.
-
Signal Measurement: After a 2-hour incubation period, the Bioluminescence Resonance Energy Transfer (BRET) signal is measured using a multilabel reader. The BRET signal is generated when the NanoLuc® luciferase (LgBiT/SmBiT complementation) is in close proximity to the fluorescent tracer.
-
Data Analysis: A decrease in the BRET signal with increasing concentrations of this compound indicates target engagement. The IC50 value is calculated from the dose-response curve.
¹H-¹⁵N HSQC NMR Spectroscopy for Binding Confirmation
Objective: To confirm the direct binding of this compound to the KRAS protein and to identify the amino acid residues involved in the interaction.
Methodology:
-
Protein Preparation: Uniformly ¹⁵N-labeled KRAS G12C and G12D proteins are expressed and purified.
-
NMR Sample Preparation: The labeled KRAS protein is prepared in a suitable NMR buffer.
-
¹H-¹⁵N HSQC Spectrum Acquisition (Apo): A 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein in the absence of the inhibitor is recorded. This spectrum provides a unique signal for each backbone amide proton-nitrogen pair.
-
Titration with this compound: this compound is titrated into the protein sample at increasing concentrations.
-
¹H-¹⁵N HSQC Spectrum Acquisition (Holo): A series of ¹H-¹⁵N HSQC spectra are recorded at each concentration of the inhibitor.
-
Data Analysis: Changes in the chemical shifts of specific amino acid residues upon addition of this compound are monitored. These chemical shift perturbations (CSPs) indicate the residues that are in the binding interface or undergo a conformational change upon ligand binding.
p-ERK Inhibition Assay (Western Blot)
Objective: To assess the effect of this compound on the downstream MAPK signaling pathway by measuring the levels of phosphorylated ERK.
Methodology:
-
Cell Culture and Treatment: KRAS G12C or G12D mutant cell lines are seeded and allowed to adhere. The cells are then treated with varying concentrations of this compound for a specified period.
-
Cell Lysis: The cells are washed and then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: The membrane is incubated with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the p-ERK bands is normalized to the total ERK and/or the loading control to determine the relative inhibition of ERK phosphorylation at different concentrations of this compound.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the antiproliferative effect of this compound on cancer cell lines harboring KRAS G12C or G12D mutations.
Methodology:
-
Cell Seeding: Cancer cells with KRAS G12C or G12D mutations (e.g., SW-1990 for G12D) are seeded in 96-well plates.
-
Compound Treatment: After allowing the cells to attach, they are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a period of 72 hours to allow for cell proliferation.
-
ATP Measurement: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.
-
Luminescence Reading: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal from treated wells is compared to that of untreated control wells to determine the percentage of cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the resulting dose-response curve.
References
Mrtx-EX185: A Comparative Analysis of Efficacy in 2D vs. 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of Mrtx-EX185, a potent and selective KRAS G12D inhibitor, in traditional two-dimensional (2D) monolayer cell cultures versus more physiologically relevant three-dimensional (3D) spheroid models. Understanding these differences is critical for the preclinical evaluation of targeted therapies and for improving the translation of in vitro findings to clinical outcomes.
Introduction to this compound and Its Mechanism of Action
This compound is a small molecule inhibitor specifically targeting the KRAS G12D mutation, one of the most common oncogenic drivers in various cancers, including pancreatic, colorectal, and lung cancers.[1][2] The KRAS protein acts as a molecular switch in the cell, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate downstream signaling pathways crucial for cell growth, proliferation, and survival.[3] Mutations like G12D lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell division.[4]
This compound uniquely binds to a "Switch II pocket" and is capable of engaging both the inactive (GDP-bound) and active (GTP-bound) states of the KRAS G12D protein.[1][5] This engagement prevents the activation of downstream effector proteins, primarily within the MAPK/ERK pathway, thereby inhibiting oncogenic signaling and suppressing the proliferation of KRAS G12D-driven cancer cells.[1][3][6]
Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.
The Shift from 2D to 3D Cell Culture in Drug Discovery
For decades, 2D cell culture, where cells grow as a monolayer on a flat plastic surface, has been the standard for in vitro research due to its simplicity and cost-effectiveness.[7] However, this model often fails to replicate the complex microenvironment of a solid tumor.[7][8] This discrepancy can lead to poor prediction of a drug's efficacy in vivo.[8]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, allow cells to grow in three dimensions, fostering complex cell-cell and cell-extracellular matrix (ECM) interactions that more closely mimic an actual tumor.[7][9][10] These models often exhibit gradients of nutrients, oxygen, and drug exposure, leading to cellular heterogeneity and states of proliferation and quiescence that are characteristic of in vivo tumors.[11] Consequently, 3D models are increasingly recognized as a more reliable intermediate step between traditional in vitro assays and animal studies.[7][12]
Comparative Performance Data: this compound
Recent studies have highlighted that the choice of culture model significantly impacts the observed efficacy of KRAS inhibitors. Contrary to the trend seen with many conventional chemotherapies, where 3D models show increased resistance, KRAS-mutant cells cultured in 3D spheroids can exhibit heightened sensitivity to targeted inhibitors like this compound.[4][10][11][13]
The data below, derived from studies on the KRAS G12D-mutant pancreatic cancer cell line Mia-PaCa-2, compares the half-maximal inhibitory concentration (IC50) of this compound in 2D and 3D culture systems for both pathway inhibition (p-ERK) and cell viability.[4]
| Assay Type | Culture Model | Cell Line | This compound IC50 (µM) | Reference |
| p-ERK Inhibition | 2D Monolayer | Mia-PaCa-2 | 0.63 | [4] |
| p-ERK Inhibition | 3D Spheroid | Mia-PaCa-2 | 0.023 | [4] |
| Cell Viability | 2D Monolayer | Mia-PaCa-2 | 0.07 (70 nM) | [1][4] |
| Cell Viability | 3D Spheroid | Mia-PaCa-2 | 0.003 (3 nM) | [4] |
Key Observations:
-
Increased Potency in 3D: this compound demonstrates significantly greater potency in the 3D spheroid model compared to the 2D monolayer culture.
-
Pathway vs. Viability: The IC50 for inhibiting the downstream effector p-ERK is approximately 27-fold lower in 3D culture.[4] This enhanced pathway inhibition translates to a roughly 23-fold lower IC50 for reducing cell viability.[4]
-
Signaling Rewiring: This increased sensitivity suggests a distinct "rewiring" of signaling pathways in the 3D environment.[9] Cells in 3D culture may become more dependent on the KRAS pathway for survival, making them more vulnerable to targeted inhibition.
Caption: Experimental workflow for comparing this compound efficacy in 2D vs. 3D models.
Experimental Protocols
Below are standardized methodologies for evaluating drug performance in 2D and 3D cell culture systems.
2D Cell Viability Assay (Monolayer)
-
Cell Seeding: Plate cancer cells (e.g., Mia-PaCa-2) in a 96-well flat-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare a serial dilution of this compound. Add the compound to the wells, typically in a volume of 50-100 µL, to achieve the final desired concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Use a commercial viability assay, such as CellTiter-Glo® Luminescent Cell Viability Assay. Add the reagent to each well according to the manufacturer's protocol, mix, and incubate at room temperature to stabilize the signal.
-
Data Acquisition: Measure luminescence using a plate reader. Normalize the results to the vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.
3D Spheroid Viability Assay
-
Spheroid Formation: Seed cells in a 96-well round-bottom, ultra-low attachment plate at a density of 1,000-3,000 cells per well in 100 µL of complete growth medium. Centrifuge the plate briefly (e.g., 300 x g for 3 minutes) to facilitate cell aggregation at the bottom of the well.
-
Spheroid Maturation: Incubate the plate for 3-4 days at 37°C, 5% CO2, allowing the cells to form tight, uniform spheroids.
-
Drug Treatment: Prepare serial dilutions of this compound and add them to the wells containing the spheroids.
-
Incubation: Incubate for an extended period, typically 6-7 days, to allow for drug penetration and effect within the 3D structure.
-
Viability Measurement: Use a 3D-compatible viability assay, such as CellTiter-Glo® 3D. This reagent has enhanced lytic capacity to penetrate the spheroid structure. Add the reagent, mix thoroughly on an orbital shaker for 5-10 minutes, and incubate at room temperature.
-
Data Acquisition: Measure luminescence and calculate the IC50 value as described for the 2D assay.
Phospho-ERK (p-ERK) AlphaLISA Assay
-
Cell Culture and Treatment: Culture cells in either 2D or 3D format as described above. Treat with this compound for a shorter duration (e.g., 1.5 hours for 2D, 3 hours for 3D) to capture the direct effect on signal transduction.[4]
-
Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Assay Procedure: Perform the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) according to the manufacturer's protocol. This involves adding acceptor beads conjugated to an anti-ERK antibody and donor beads conjugated to an anti-phospho-ERK antibody to the cell lysate.
-
Data Acquisition: In the presence of p-ERK, the beads are brought into proximity, generating a chemiluminescent signal that is measured with an appropriate plate reader. Calculate the IC50 for p-ERK inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jetir.org [jetir.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D vs 2D Cell Culture: A Comprehensive Comparison and Review - Cell Culture Collective [cellculturecollective.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmanow.live [pharmanow.live]
- 13. Comparison of 2D and 3D cell culture models for cell growth, gene expression and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Next-Generation KRAS G12C Inhibitors Demonstrate Efficacy in Sotorasib-Resistant Models
For Immediate Release
New preclinical data on a new generation of KRAS G12C inhibitors, including divarasib (GDC-6036) and garsorasib (D-1553), reveal their potential to overcome resistance to the first-generation inhibitor, sotorasib. These findings offer promising avenues for patients with KRAS G12C-mutated cancers who have developed resistance to initial targeted therapies. Divarasib, in particular, has shown significantly higher potency and selectivity in preclinical models compared to sotorasib and adagrasib.
Acquired resistance to sotorasib is a significant clinical challenge, often driven by secondary KRAS mutations or activation of bypass signaling pathways. The development of next-generation inhibitors aims to address these resistance mechanisms, offering more durable responses.
Comparative Efficacy of Next-Generation KRAS G12C Inhibitors
Preclinical studies have demonstrated the superior potency of divarasib and garsorasib in KRAS G12C-mutant cancer cell lines. While direct head-to-head data in sotorasib-resistant models is emerging, the existing evidence points towards their potential to be effective in this setting.
| Inhibitor | Target | Key Preclinical Findings |
| Sotorasib | KRAS G12C (inactive state) | First-in-class approved inhibitor; resistance observed through various mechanisms. |
| Divarasib (GDC-6036) | KRAS G12C (inactive state) | 5 to 20 times more potent and up to 50 times more selective than sotorasib and adagrasib in vitro. Resulted in complete tumor growth inhibition in multiple KRAS G12C positive cell lines and xenograft models.[1][2] |
| Garsorasib (D-1553) | KRAS G12C (inactive state) | Potency in inhibiting cell viability in multiple KRAS G12C cell lines was slightly superior to sotorasib and adagrasib. Showed partial or complete tumor regression in xenograft tumor models.[3] |
| Olomorasib (LY3537982) | KRAS G12C (inactive state) | Demonstrated a 41% objective response rate and a median progression-free survival of 8.1 months in NSCLC patients previously treated with a KRAS G12C inhibitor. |
Overcoming Sotorasib Resistance: Mechanisms of Action
Resistance to sotorasib can occur through various mechanisms, including on-target secondary KRAS mutations and off-target activation of bypass pathways that reactivate MAPK and PI3K/AKT signaling. Next-generation inhibitors are designed to have higher potency and broader activity against some of these resistance mechanisms.
Signaling Pathways in Sotorasib Resistance and Next-Generation Inhibition
Caption: Sotorasib resistance involves MAPK and PI3K pathway reactivation.
Experimental Protocols
Generation of Sotorasib-Resistant Cell Lines
A common method for developing sotorasib-resistant cancer cell lines involves continuous exposure of parental KRAS G12C-mutant cells to gradually increasing concentrations of sotorasib over several months.
References
Safety Operating Guide
Navigating the Disposal of Mrtx-EX185: A Guide for Laboratory Professionals
For researchers and scientists working with the potent KRAS(G12D) inhibitor Mrtx-EX185, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the correct handling and disposal procedures for this compound, aligning with standard practices for hazardous chemical waste management.
This compound and its formic acid salt are research-grade chemicals and must be treated as hazardous waste. Adherence to institutional, local, and national regulations for chemical waste disposal is mandatory. The primary source for specific safety and disposal information is the Safety Data Sheet (SDS) provided by the supplier.
Key Disposal Considerations:
All materials contaminated with this compound, including empty containers, contaminated personal protective equipment (PPE), and experimental apparatus, must be disposed of as hazardous waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Waste Segregation and Labeling:
-
Solid Waste: Unused or expired this compound powder, contaminated gloves, bench paper, and other solid materials should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
All waste containers must be clearly labeled with the full chemical name ("this compound"), the appropriate hazard symbols, and the date of accumulation.
General Disposal Workflow:
The following diagram illustrates a generalized workflow for the proper disposal of this compound.
Experimental Protocols Referenced in Safety Data Sheets:
While specific experimental protocols are not detailed within Safety Data Sheets, the disposal procedures outlined are based on standardized hazardous waste management protocols. These protocols are derived from an understanding of the chemical's properties and potential hazards.
It is crucial to remember that this information serves as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet for this compound and consult with your institution's safety professionals to ensure full compliance and safety.
Essential Safety and Logistical Information for Handling Mrtx-EX185
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Mrtx-EX185, a potent KRAS(G12D) inhibitor. This document provides critical safety protocols, operational guidance, and disposal plans to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a compound classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to strict safety protocols is paramount.[1] The following personal protective equipment is mandatory to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing | Shields skin from potential contamination.[1] |
| Respiratory Protection | Suitable respirator | Necessary when engineering controls are insufficient to control airborne exposure.[1] |
Handling and Storage:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]
-
Recommended storage temperatures are -20°C for powder and -80°C when in solvent.[1]
Operational and Disposal Plans
Spill Management: In the event of a spill, collect the spillage to prevent environmental contamination.[1]
Disposal: Dispose of this compound and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Avoid release to the environment.[1]
Quantitative Data Summary
This compound is a potent inhibitor of the KRAS(G12D) mutant, a key driver in various cancers. Its inhibitory activity has been characterized across multiple KRAS variants.
| Target | IC50 (nM) |
| KRAS(G12D) | 90[2][3] |
| KRAS WT | 110[2][3] |
| KRAS(G12C) | 290[2][3] |
| KRAS(Q61H) | 130[2][3] |
| KRAS(G13D) | 240[2][3] |
Experimental Protocols
Cell-Based Assay for KRAS(G12D) Inhibition:
A common method to evaluate the efficacy of KRAS inhibitors like this compound in a cellular context is a cell proliferation assay or a target engagement assay. One such specific method mentioned for evaluating this compound's effect on KRASG12D is the NanoBiT protein-protein interaction assay.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of KRAS(G12D)-mutant cancer cells.
Methodology:
-
Cell Culture: Culture a KRAS(G12D)-positive cancer cell line (e.g., from pancreatic cancer) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to test a range of concentrations.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with the serially diluted this compound. Include a vehicle control (DMSO) and a positive control (a known inhibitor, if available).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of cell number.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) from each well. Normalize the data to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway and Experimental Workflow
KRAS(G12D) Signaling Pathway:
The KRAS protein is a molecular switch that, in its active GTP-bound state, activates downstream signaling pathways promoting cell growth and survival.[5] The G12D mutation locks KRAS in a constitutively active state, leading to uncontrolled cell proliferation. This compound inhibits this mutated protein.
Caption: KRAS(G12D) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound:
The following diagram outlines the typical workflow for characterizing a KRAS inhibitor like this compound.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
References
- 1. This compound formic|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
